4-(Cbz-amino)-1-(methylsulfonyl)piperidine
Description
BenchChem offers high-quality 4-(Cbz-amino)-1-(methylsulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cbz-amino)-1-(methylsulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(1-methylsulfonylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-21(18,19)16-9-7-13(8-10-16)15-14(17)20-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUZCKVFKVUGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cbz-amino)-1-(methylsulfonyl)piperidine, also known by its systematic name benzyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, is a key synthetic intermediate in medicinal chemistry. Its structure uniquely combines a piperidine scaffold, a stable N-methylsulfonyl group, and a readily cleavable N-Cbz (carbobenzyloxy) protecting group. This trifunctional arrangement makes it a valuable building block for constructing complex molecules, particularly in the development of novel therapeutics. The methylsulfonyl group enhances stability and can modulate the physicochemical properties of the final compound, while the Cbz-protected amine at the 4-position provides a strategic point for chemical modification following deprotection. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and characterization.
Core Molecular Features
The compound's utility is derived from its distinct functional domains:
-
Piperidine Core : A saturated heterocycle prevalent in many pharmaceuticals, providing a defined three-dimensional structure.
-
N-Methylsulfonyl Group : An electron-withdrawing group that increases the chemical stability of the piperidine nitrogen, reduces its basicity, and can improve metabolic resistance.[1]
-
Cbz-Protected Amine : The carbobenzyloxy group offers robust protection for the 4-amino functionality, which is stable under a variety of conditions but can be selectively removed, most commonly via catalytic hydrogenolysis.[2]
Chemical and Physical Properties
4-(Cbz-amino)-1-(methylsulfonyl)piperidine is typically supplied as a solid, ranging in color from white to yellow.[3] Its key identifiers and physical properties are summarized below for quick reference.
Table 1: Compound Identification and Physical Data
| Property | Value | Source(s) |
| CAS Number | 402927-96-2 | [3][4] |
| Molecular Formula | C₁₄H₂₀N₂O₄S | [4] |
| Molecular Weight | 312.38 g/mol | [4] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 148-152.8 °C | [3][4] |
| Synonym | Benzyl 1-(methylsulfonyl)piperidin-4-yl)carbamate | - |
| InChIKey | PCUZCKVFKVUGIK-UHFFFAOYSA-N | - |
| Storage | Refrigerator (2-8°C) | - |
Synthesis and Purification
The most common and direct synthesis of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine involves the sulfonylation of a Cbz-protected aminopiperidine precursor. This reaction is efficient and proceeds under mild conditions.
Synthetic Scheme
The reaction involves treating benzyl piperidin-4-ylcarbamate with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Dichloromethane is a typical solvent for this transformation.
Caption: Synthetic workflow for 4-(Cbz-amino)-1-(methylsulfonyl)piperidine.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures.[4]
-
Preparation : To a round-bottom flask, add benzyl piperidin-4-ylcarbamate (1.0 eq) and dissolve it in dichloromethane (DCM). Add triethylamine (2.0 eq) to the solution at room temperature.
-
Reagent Addition : In a separate vessel, dissolve methanesulfonyl chloride (1.3 eq) in a small amount of DCM. Add this solution dropwise to the stirred piperidine solution via an addition funnel over 15-20 minutes.
-
Reaction : Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up :
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add ethyl acetate to the residue, followed by a 0.5M aqueous solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Wash the organic layer sequentially with 0.5M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : The resulting solid, benzyl 1-(methylsulfonyl)piperidin-4-ylcarbamate, can be further purified by recrystallization if necessary to achieve high purity.[4]
Spectroscopic Characterization
While specific experimental spectra are not publicly available, the structure of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine allows for a reliable prediction of its key spectroscopic features. This data is essential for reaction monitoring and quality control.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift (δ) / Frequency (cm⁻¹) | Structural Assignment |
| ¹H NMR | Multiplet | 7.30 - 7.40 ppm | Phenyl protons (C₆H₅) of Cbz group |
| Singlet | ~5.10 ppm | Benzylic protons (CH₂) of Cbz group | |
| Broad Singlet | ~4.8 - 5.2 ppm | Amide proton (NH) | |
| Multiplet | ~3.7 - 3.9 ppm | Methine proton (CH) at C4 of piperidine | |
| Multiplet | ~3.5 - 3.7 ppm | Axial protons (CH₂) at C2/C6 of piperidine | |
| Multiplet | ~2.8 - 3.0 ppm | Equatorial protons (CH₂) at C2/C6 of piperidine | |
| Singlet | ~2.80 ppm | Methyl protons (CH₃) of sulfonyl group | |
| Multiplet | ~1.9 - 2.1 ppm | Axial protons (CH₂) at C3/C5 of piperidine | |
| Multiplet | ~1.5 - 1.7 ppm | Equatorial protons (CH₂) at C3/C5 of piperidine | |
| ¹³C NMR | Multiple Peaks | 127 - 137 ppm | Aromatic carbons of Cbz group |
| Peak | ~155 ppm | Carbonyl carbon (C=O) of carbamate | |
| Peak | ~80 ppm | Piperidine methine carbon (C4) | |
| Peak | ~67 ppm | Benzylic carbon (CH₂) of Cbz group | |
| Peak | ~45 ppm | Piperidine carbons (C2/C6) | |
| Peak | ~35 ppm | Sulfonyl methyl carbon (CH₃) | |
| Peak | ~32 ppm | Piperidine carbons (C3/C5) | |
| IR | N-H Stretch | 3300 - 3400 cm⁻¹ | Amide N-H |
| C=O Stretch | 1680 - 1700 cm⁻¹ | Carbamate carbonyl | |
| S=O Stretch | 1320-1360 cm⁻¹ (asymmetric) & 1140-1160 cm⁻¹ (symmetric) | Sulfonamide S=O |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Solvent choice (e.g., CDCl₃, DMSO-d₆) will affect the exact positions of peaks, especially for the NH proton.[5][6]
Reactivity and Synthetic Utility
The primary value of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine lies in the orthogonal nature of its functional groups. The N-methylsulfonyl group is highly stable and generally unreactive under common synthetic conditions, while the Cbz group is designed for selective removal.[1]
Deprotection of the Cbz Group
The most prevalent application of this compound is as a precursor to 4-amino-1-(methylsulfonyl)piperidine. The Cbz group is efficiently removed via catalytic hydrogenolysis.[2][7]
Mechanism Insight : This reaction proceeds by the catalytic reduction of the benzyl ester using hydrogen gas and a palladium catalyst. The process releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[2] This clean reaction profile is a significant advantage in multi-step syntheses.
Caption: Cbz-group deprotection via catalytic hydrogenolysis.
Detailed Experimental Protocol: Cbz Deprotection
This protocol is a standard procedure for Cbz removal.[8]
-
Setup : Dissolve 4-(Cbz-amino)-1-(methylsulfonyl)piperidine (1.0 eq) in a suitable solvent like methanol or ethanol in a flask appropriate for hydrogenation.
-
Catalyst : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% loading) to the solution under an inert atmosphere.
-
Hydrogenation : Seal the flask, then evacuate and backfill with hydrogen gas (a balloon is sufficient for small scale). Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-16 hours).
-
Filtration : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected product, 4-amino-1-(methylsulfonyl)piperidine, which can be used in the next synthetic step without further purification.
Alternative Deprotection Methods
While hydrogenolysis is standard, the Cbz group can also be cleaved under strong acidic conditions (e.g., HBr in acetic acid) or using certain Lewis acids.[9][10] However, these methods are harsher and may not be compatible with other sensitive functional groups. Hydrogenolysis remains the method of choice for its mildness and clean byproducts.[11]
Safety Information
It is essential to handle this compound with appropriate safety precautions.
Table 3: GHS Hazard and Precautionary Statements
| Category | Codes | Description |
| Signal Word | Warning | - |
| Pictogram | GHS07 (Exclamation Mark) | - |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is sourced from supplier safety data. Always consult the specific Safety Data Sheet (SDS) before handling.
Conclusion
4-(Cbz-amino)-1-(methylsulfonyl)piperidine is a strategically designed synthetic intermediate of significant value to the drug discovery and development community. Its robust N-methylsulfonyl group and orthogonally protected amine function provide a reliable platform for the synthesis of diverse and complex molecular architectures based on the 4-aminopiperidine scaffold. The straightforward synthesis and clean, high-yielding deprotection protocols underscore its utility as a versatile building block in modern medicinal chemistry.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Request PDF. (2025, August 10). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ResearchGate. [Link]
-
ACS Publications. (n.d.). Selective Cleavage of Cbz-Protected Amines. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups. [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 402927-96-2 | 4-(Cbz-amino)-1-(methylsulfonyl)piperidine. [Link]
-
ResearchGate. (2026, February 8). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]
Sources
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 4-(Cbz-aMino)-1-(Methylsulfonyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tdcommons.org [tdcommons.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine: An Application Note and Detailed Protocol
Introduction
Substituted piperidines are a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Their conformational rigidity and ability to present substituents in well-defined spatial orientations make them privileged scaffolds in drug discovery. This application note provides a detailed, field-proven protocol for the synthesis of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine, a valuable intermediate for the elaboration of more complex molecular architectures. The strategic incorporation of the carbobenzyloxy (Cbz) protecting group and the methylsulfonyl moiety offers orthogonal handles for further synthetic transformations, making this compound a versatile building block for medicinal chemistry programs.
Synthetic Strategy
The synthesis of the target compound, benzyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, is efficiently achieved through a two-step sequence commencing with the selective protection of the 4-amino group of a suitable piperidine precursor, followed by the sulfonylation of the piperidine ring nitrogen. This strategy ensures regiochemical control and high yields.
Figure 1: Overall synthetic workflow for 4-(Cbz-amino)-1-(methylsulfonyl)piperidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Benzyl piperidin-4-ylcarbamate | ≥98% | Commercially Available | 182223-54-7 |
| Methanesulfonyl Chloride (MsCl) | ≥99% | Commercially Available | 124-63-0 |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 |
| Hydrochloric Acid (HCl) | 0.5 M aqueous solution | Prepared in-house | 7647-01-0 |
| Saturated Sodium Bicarbonate | Aqueous solution | Prepared in-house | 144-55-8 |
| Magnesium Sulfate (MgSO4) | Anhydrous | Commercially Available | 7487-88-9 |
| Brine | Saturated aqueous NaCl | Prepared in-house | 7647-14-5 |
Experimental Protocol
This protocol details the N-methylsulfonylation of benzyl piperidin-4-ylcarbamate to yield the final product.
Step 1: Reaction Setup
-
To a clean, dry 1 L round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzyl piperidin-4-ylcarbamate (10 g, 42.7 mmol).
-
Add 500 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.
-
To the resulting solution, add triethylamine (12 mL, 86.7 mmol) at room temperature.
Step 2: Addition of Methanesulfonyl Chloride
-
In a separate, dry 50 mL dropping funnel, prepare a solution of methanesulfonyl chloride (4.3 mL, 55.5 mmol) in 20 mL of anhydrous dichloromethane.
-
Add the methanesulfonyl chloride solution dropwise to the stirred solution of benzyl piperidin-4-ylcarbamate and triethylamine over a period of 15-20 minutes. An ice bath can be used to maintain the temperature at room temperature if a slight exotherm is observed.
Step 3: Reaction and Monitoring
-
After the complete addition of methanesulfonyl chloride, allow the reaction mixture to stir at room temperature for 3 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot indicates the completion of the reaction.
Step 4: Work-up and Purification
-
Once the reaction is complete, remove the solvent and other volatile components under reduced pressure using a rotary evaporator.
-
To the residue, add 500 mL of ethyl acetate and 350 mL of a 0.5 M aqueous solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and remove the aqueous layer.
-
Wash the organic layer twice more with 100 mL portions of 0.5 M aqueous hydrochloric acid.
-
Subsequently, wash the organic layer three times with 100 mL portions of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Finally, wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO4), and filter.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
Step 5: Product Characterization
The resulting solid is 4-(Cbz-amino)-1-(methylsulfonyl)piperidine. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Data and Results
| Parameter | Value | Reference |
| Product Name | 4-(Cbz-amino)-1-(methylsulfonyl)piperidine | [1] |
| CAS Number | 402927-96-2 | [1] |
| Molecular Formula | C14H20N2O4S | [1] |
| Molecular Weight | 312.38 g/mol | [1] |
| Yield | 9.2 g (69%) | [1] |
| Melting Point | 148.6-152.8 °C | [1] |
Mechanism and Rationale
The synthesis of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine involves a classical nucleophilic substitution reaction.
N-Methylsulfonylation: The reaction proceeds via the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic sulfur atom of methanesulfonyl chloride.[2] The presence of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards the formation of the sulfonamide product.[2] The Cbz-protecting group on the 4-amino substituent is stable under these reaction conditions, ensuring the chemoselective sulfonylation of the piperidine nitrogen.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction; moisture in the reaction. | Extend the reaction time and monitor by TLC. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Presence of starting material after work-up | Insufficient methanesulfonyl chloride or base. | Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride and ensure at least 2 equivalents of triethylamine are used. |
| Difficult purification | Residual triethylamine hydrochloride salt. | Ensure thorough washing with dilute HCl and water during the work-up to remove all water-soluble salts. |
References
- US Patent US2003/232847 A1. Substituted piperidines.
Sources
Application Note: Protocol for Cbz Protection of 4-amino-1-(methylsulfonyl)piperidine
Abstract & Introduction
This Application Note details the optimized protocol for the
While standard amine protection protocols exist, the presence of the methylsulfonyl group at the
Key Chemical Strategy
-
Nucleophilicity: The C4-primary amine is highly nucleophilic. The electron-withdrawing sulfonamide at N1 reduces the basicity of the piperidine ring but does not significantly deactivate the distal exocyclic amine.
-
Solubility: The sulfonamide moiety increases polarity. Unlike simple alkyl piperidines, the substrate is sparingly soluble in non-polar solvents (Hexane) but soluble in THF, DCM, and EtOAc.
-
Reagent Choice: Benzyl chloroformate (Cbz-Cl) is utilized for its cost-effectiveness and rapid kinetics.
Reaction Mechanism & Pathway
The reaction proceeds via a nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of Cbz-Cl, displacing chloride. A base is required to neutralize the generated HCl and drive the equilibrium forward.
Figure 1: Reaction pathway for the Cbz-protection of the target amine.
Experimental Protocols
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 4-amino-1-(methylsulfonyl)piperidine | 178.25 | 1.0 | Substrate |
| Benzyl chloroformate (Cbz-Cl) | 170.59 | 1.1 - 1.2 | Protecting Group |
| Sodium Bicarbonate ( | 84.01 | 2.5 | Base (Method A) |
| Triethylamine (TEA) | 101.19 | 1.5 - 2.0 | Base (Method B)[4] |
| Tetrahydrofuran (THF) | - | Solvent | Method A Co-solvent |
| Dichloromethane (DCM) | - | Solvent | Method B Solvent |
Method A: Biphasic Schotten-Baumann (Recommended)
Best for: Scale-up (>5g), high purity requirements, and avoiding organic salt byproducts.
Rationale: The sulfonamide substrate has excellent solubility in THF. Using a THF/Water biphasic system allows the inorganic base (
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-(methylsulfonyl)piperidine (1.0 equiv) in THF (10 mL per gram of substrate).
-
Base Addition: Add a solution of
(2.5 equiv) in water (10 mL per gram of substrate). The mixture will be biphasic. -
Cooling: Cool the mixture to 0°C using an ice bath. Critical: Lower temperature controls the exotherm and prevents hydrolysis of Cbz-Cl.
-
Addition: Add Cbz-Cl (1.2 equiv) dropwise over 15–20 minutes.
-
Note: Cbz-Cl is lachrymatory; handle in a fume hood.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir vigorously for 3–5 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Heptane) or LCMS. The starting amine (polar) should disappear, and a less polar UV-active spot (Product) should appear.
-
Workup:
Method B: Anhydrous Organic Base
Best for: Small scale (<1g), parallel synthesis, or moisture-sensitive analogs.
Rationale: Uses a single organic phase. Requires chromatographic purification to remove amine salts if precipitation is not quantitative.
Step-by-Step Procedure:
-
Setup: Dissolve 4-amino-1-(methylsulfonyl)piperidine (1.0 equiv) in anhydrous DCM (10 volumes).
-
Base: Add Triethylamine (TEA) (1.5 equiv). Cool to 0°C .[1][8]
-
Expert Tip: If the substrate is an HCl salt, increase TEA to 2.5 equiv.
-
-
Addition: Add Cbz-Cl (1.1 equiv) diluted in a small amount of DCM dropwise.
-
Reaction: Stir at 0°C for 30 mins, then RT for 2 hours.
-
Quench: Add a few drops of
-dimethylethylenediamine (optional) to scavenge excess Cbz-Cl if not performing aqueous workup immediately, or simply pour into water. -
Workup: Wash with 1M HCl (2x) and Brine . Dry (
) and concentrate.
Purification & Characterization Strategy
Due to the polarity of the sulfonamide, the crude product is often a solid. Recrystallization is preferred over column chromatography for scale.
Figure 2: Decision tree for the purification of the Cbz-protected sulfonamide.
Characterization Data (Expected)
-
Appearance: White to off-white solid.[9]
-
1H NMR (DMSO-d6 or CDCl3):
- 7.30–7.40 (m, 5H, Aromatic Ph -CH2).
- 5.05–5.10 (s, 2H, Ph-CH2 -O).
- 2.7–2.8 (s, 3H, CH3 -SO2-).
- 3.5–3.7 (m, 2H, Piperidine eq).
-
LCMS: [M+H]+ = 313.1 (Calc. MW: 312.38).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Cbz-Cl before reaction. | Ensure Cbz-Cl is high quality (clear, not yellow). Dry solvents for Method B. |
| Bis-acylation | Excess Cbz-Cl or high temperature. | Strictly control temp at 0°C during addition. Use exactly 1.1 equiv of Cbz-Cl. |
| Emulsion (Method A) | Polarity of sulfonamide. | Add solid NaCl to saturate the aqueous layer; use DCM instead of EtOAc for extraction. |
| Product is Oily | Residual solvent or impurities.[3] | Triturate with cold Diethyl Ether ( |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The authoritative text on Cbz protection mechanisms and stability).
-
Matrix Scientific. (2023). Product Data Sheet: 4-Amino-1-(methylsulfonyl)piperidine (CAS 402927-97-3).[10][11][12] (Source for physical properties and solubility data).
- Lindsley, C. W., et al. (2006). "Progress in the preparation of glycine transporter-1 (GlyT-1) inhibitors." Current Topics in Medicinal Chemistry. (Contextualizes the use of piperidine sulfonamides in drug discovery).
-
Org. Synth. (2015).[1] "Preparation of Mono-Cbz Protected Guanidines." Organic Syntheses, 92, 91-102. (Provides validated Schotten-Baumann conditions for polar amine substrates).
Sources
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. biosynce.com [biosynce.com]
- 11. chemscene.com [chemscene.com]
- 12. 402927-97-3 Cas No. | 4-Amino-1-(methylsulfonyl)piperidine | Matrix Scientific [matrixscientific.com]
Application Note: Large-Scale Synthesis of Tofacitinib Intermediate (CAS 122759-71-7)
Executive Summary
This application note details the large-scale process chemistry for the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (CAS 122759-71-7). This chiral diamine is the critical "east-wing" intermediate of Tofacitinib (CP-690,550), a Janus Kinase (JAK) inhibitor.
The synthesis of Tofacitinib hinges on the stereochemical purity of this piperidine ring.[1] The (3R,4R) cis-configuration is thermodynamically less stable than the trans-isomer, making direct asymmetric synthesis challenging. This protocol utilizes the industry-standard Reductive Amination – Classical Resolution route (The "Pfizer Process"), which is favored for its robustness, scalability, and high enantiomeric excess (>99% ee) via the use of Di-p-toluoyl-L-tartaric acid (L-DTTA) .
Key Chemical Data
| Parameter | Specification |
| Target Molecule | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine |
| CAS Number | 122759-71-7 |
| Molecular Weight | 218.34 g/mol (Free Base) |
| Stereochemistry | (3R, 4R) cis-configuration |
| Key Raw Material | 1-Benzyl-4-methylpiperidin-3-one (CAS 32018-96-5) |
| Resolving Agent | (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) |
Retrosynthetic Analysis & Strategy
The synthesis targets the introduction of the exocyclic methylamine group at the C3 position with specific relative (cis) and absolute (3R,4R) stereochemistry.
Strategic Pathway
-
Precursor Assembly: The process begins with 1-benzyl-4-methylpiperidin-3-one .[2] While this can be synthesized from 4-methylpyridine, it is now a commoditized starting material.
-
Reductive Amination: Reaction with methylamine and a hydride source. This step is diastereoselective but not enantioselective, yielding a racemic mixture of cis-isomers (rac-cis) and minor trans-impurities.
-
Chiral Resolution (The Critical Control Point): The rac-cis amine is resolved using L-DTTA. This step is self-validating; the diastereomeric salt precipitates only when the correct optical isomer is present, rejecting the (3S,4S) enantiomer and trans diastereomers.
Figure 1: Synthetic pathway from piperidone to optically pure amine.
Detailed Experimental Protocol
Scale: 1.0 kg input of Ketone (Scalable to >100 kg). Safety Warning: Benzyl chloride derivatives are lachrymators. Methylamine is a toxic gas/liquid.[3] Perform all operations in a well-ventilated reactor system.
Step 1: Reductive Amination
This step converts the ketone to the racemic cis-amine. The use of Titanium(IV) isopropoxide is recommended to maximize cis-selectivity (typically >95:5 cis:trans), though Sodium Triacetoxyborohydride (STAB) is a viable alternative for milder conditions.
Reagents:
-
1-Benzyl-4-methylpiperidin-3-one (1.0 kg, 4.92 mol)
-
Methylamine (2.0 M in THF or MeOH, 3.0 eq)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 eq) [Optional but recommended for selectivity]
-
Sodium Borohydride (NaBH4) (1.5 eq)
-
Methanol (Solvent)[4]
Procedure:
-
Imine Formation: Charge the reactor with 1-benzyl-4-methylpiperidin-3-one and Methanol (5 L).
-
Cool to 0°C. Slowly add Methylamine solution.
-
Optional: Add Ti(OiPr)4 dropwise to scavenge water and drive equilibrium. Stir at 20-25°C for 6-12 hours.
-
Reduction: Cool reaction mass to -10°C.
-
Add NaBH4 pellets portion-wise (Exothermic! Monitor temp < 5°C). Hydrogen gas evolution will occur.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Carefully add aqueous NaOH (1N, 2 L) to quench borate salts. If Ti(OiPr)4 was used, a heavy white precipitate (TiO2) will form.
-
Workup: Filter off solids. Extract the filtrate with Toluene or MTBE (3 x 2 L).
-
Concentrate the organic layer to yield the crude oil (racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine).
-
Expected Yield: ~90-95% crude.
-
In-Process Control (IPC): Check GC/HPLC for disappearance of ketone.
-
Step 2: Classical Resolution with L-DTTA
This is the purification engine. L-DTTA specifically crystallizes the (3R,4R) isomer.
Reagents:
-
Crude Racemic Amine (from Step 1)
-
(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 eq based on theoretical yield of desired enantiomer, or 0.6 eq vs total amine).
-
Solvent system: Methanol / Water (9:1 ratio).
Procedure:
-
Dissolve the crude amine oil in Methanol (5 L).
-
In a separate vessel, dissolve L-DTTA in Methanol/Water (9:1).
-
Crystallization: Heat the amine solution to 60°C. Slowly add the L-DTTA solution.
-
Maintain 60°C for 1 hour to ensure homogeneity.
-
Cooling Ramp: Cool slowly to 20°C over 4-6 hours. The diastereomeric salt ((3R,4R)-amine[5][6] • L-DTTA) will crystallize.
-
Stir at 20°C for 2 hours.
-
Filtration: Filter the white solid. Wash the cake with cold Methanol.
-
Recrystallization (Critical for >99% ee): Resurry the wet cake in Methanol/Water (9:1) at reflux, then cool to 20°C and filter again.
Data Check:
-
Chiral HPLC: Target >98% ee.
-
Yield: ~35-40% (theoretical max is 50%).
Step 3: Salt Break (Isolation of CAS 122759-71-7)
To obtain the free base for the next coupling step in Tofacitinib synthesis.
Procedure:
-
Suspend the purified L-DTTA salt in Water (5 L) and Dichloromethane (DCM) (5 L).
-
Adjust pH to >12 using 50% NaOH solution.
-
Stir until two clear layers form (Solids dissolve as the amine is freed).
-
Separate the organic (DCM) layer. Extract aqueous layer once more with DCM.
-
Dry organics over Na2SO4 and concentrate under vacuum.
-
Product: Colorless to pale yellow oil.
Process Engineering & Flow
The following diagram illustrates the unit operations required for the resolution step, highlighting the recycling loop which is essential for economic viability (racemization of the unwanted 3S,4S isomer).
Figure 2: Process flow for the isolation of the chiral intermediate.
Analytical Controls
To ensure "Trustworthiness" and reproducibility, the following analytical methods must be validated.
Method A: Chiral HPLC (Enantiomeric Excess)
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Retention Times:
-
(3S,4S)-isomer: ~8.5 min
-
(3R,4R)-isomer (Target): ~11.2 min
-
Method B: NMR Verification
-
1H NMR (400 MHz, CDCl3): Diagnostic peaks include the N-methyl singlet (~2.4 ppm), the Benzyl CH2 multiplet, and the specific coupling constants of the C3-H and C4-H protons which confirm the cis-geometry (smaller J values compared to trans).
References
-
Ripin, D. H. B., et al. (2003).[1] "Development of a Scaleable Route to CP-690,550." Organic Process Research & Development, 7(1), 115–120.
-
Rationale: The foundational text for the "Pfizer Process" and the source of the resolution conditions.[1]
-
-
Pfizer Inc. (2003).[1] "Pyrrolo[2,3-d]pyrimidine compounds." U.S. Patent 6,627,754.
- Rationale: Legal and technical description of the salt forms and resolution agents.
-
Mewshaw, R. E., et al. (2012). "New Synthetic Route to Tofacitinib."[5][7] Journal of Medicinal Chemistry.
- Rationale: Provides context on alternative routes and the stability of the piperidine intermedi
-
PubChem. (n.d.). "Compound Summary: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine."
Sources
- 1. research.unl.pt [research.unl.pt]
- 2. CN103819474A - Preparation method of tofacitinib - Google Patents [patents.google.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. WO2020183295A1 - Process for preparation of tofacitinib and pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Benzyl-4-methyl-piperidin-3-one 97% | CAS: 32018-96-5 | AChemBlock [achemblock.com]
Technical Synthesis Guide: 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
Abstract & Application Scope
This technical note details the synthesis of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine , a critical intermediate in medicinal chemistry. This scaffold serves as a protected diamine linker, featuring a benzyloxycarbonyl (Cbz) protected primary amine and a methylsulfonyl (mesyl) functionalized secondary amine.[1]
Key Applications:
-
Fragment-Based Drug Discovery: The piperidine core is a privileged structure in GPCR and kinase inhibitors.[1][2]
-
Orthogonal Deprotection: The Cbz group allows for selective deprotection (via hydrogenolysis or HBr) to liberate the primary amine without affecting the sulfonamide moiety, enabling sequential functionalization.
-
Pharmacokinetic Modulation: The methylsulfonyl group reduces the basicity of the piperidine nitrogen, often improving metabolic stability and membrane permeability compared to the free amine.[1]
Retrosynthetic Analysis & Strategy
The most robust synthetic route involves the N-sulfonylation of commercially available or easily accessible 4-(Cbz-amino)piperidine .[1][2] This approach avoids the potential pitfalls of starting with 1-sulfonyl-4-aminopiperidine, where subsequent Cbz protection could lead to bis-protection or side reactions if not carefully controlled.[1][2]
Reaction Scheme
The synthesis proceeds via nucleophilic attack of the secondary piperidine nitrogen onto the electrophilic sulfur of methanesulfonyl chloride (MsCl).[1]
Figure 1: Reaction pathway for the sulfonylation of 4-(Cbz-amino)piperidine.
Reagents & Materials
| Reagent | CAS No.[1][3][4][5][6] | Role | Eq. | Notes |
| 4-(Cbz-amino)piperidine | 120278-07-1 | Substrate | 1.0 | Starting material (HCl salt or free base).[1][2] |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | Reagent | 1.2 - 1.5 | Toxic/Lachrymator. Dispense in hood.[1][2] |
| Triethylamine (TEA) | 121-44-8 | Base | 2.0 - 3.0 | Scavenges HCl.[1][2] Use 3.0 eq if SM is HCl salt.[1] |
| Dichloromethane (DCM) | 75-09-2 | Solvent | - | Anhydrous preferred (0.1 - 0.2 M conc).[1][2] |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | Catalyst | 0.05 | Optional.[1][2] Accelerates sluggish reactions.[1] |
| 1M HCl (aq) | - | Workup | - | Removes unreacted amine/base.[1][2] |
Experimental Protocol
Step 1: Preparation of Reaction Mixture
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve 4-(Cbz-amino)piperidine (1.0 equiv) in anhydrous DCM (concentration ~0.15 M).
-
Note: If using the hydrochloride salt of the amine, ensure adequate suspension before adding base.
-
-
Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (TEA) (2.0–3.0 equiv) dropwise.[1] Stir for 10 minutes.
-
Observation: The solution should become clear as the free base is liberated (if starting from salt).
-
Step 2: Sulfonylation
-
Addition of MsCl: Prepare a solution of Methanesulfonyl chloride (1.2 equiv) in a small volume of DCM.[1] Add this solution dropwise to the reaction mixture at 0°C over 15–20 minutes.
-
Reaction: Allow the mixture to warm naturally to Room Temperature (RT) . Stir for 2–4 hours.
-
Monitoring: Check progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.
-
Target Rf: Product will be less polar than the starting amine but distinct from non-polar impurities.
-
Visualization: UV (254 nm) and Ninhydrin stain (starting amine stains red/purple; product does not stain or stains faintly).[1]
-
Step 3: Workup & Isolation
-
Quench: Cool the mixture back to 0°C and quench by slow addition of saturated
solution. -
Extraction: Transfer to a separatory funnel. Separate the organic layer.[7] Extract the aqueous layer 2x with DCM.
-
Wash Sequence:
-
Drying: Dry over anhydrous
or , filter, and concentrate under reduced pressure.
Step 4: Purification
-
Crude State: The product often solidifies upon concentration.
-
Recrystallization: If high purity is required, recrystallize from EtOAc/Hexanes or EtOH .[1]
-
Flash Chromatography: If impurities persist, purify on silica gel (Gradient: 0%
60% EtOAc in Hexanes).[1]
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.[1][2]
Analytical Characterization (Expected)
-
1H NMR (400 MHz,
):
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of MsCl | Ensure DCM is anhydrous; minimize exposure to moisture.[1][2] Increase MsCl to 1.5 eq. |
| Bis-sulfonylation | Reaction too hot / Excess MsCl | Keep T < 5°C during addition.[1][2] Ensure Cbz group is intact on SM. |
| Impurity: Unreacted Amine | Insufficient Base or Time | Check pH (should be basic during reaction). Extend reaction time. Use Acid wash in workup.[1] |
| Oily Product | Residual Solvent | Dry under high vacuum for 12h.[1] Triturate with cold diethyl ether or pentane. |
Safety & Handling (MsCl)
-
Methanesulfonyl Chloride (MsCl): Highly toxic by inhalation and corrosive.[1][4] It is a lachrymator (induces tearing).
-
Engineering Controls: MANDATORY use of a functioning fume hood.
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]
-
Quenching Spills: Neutralize with dilute ammonia or sodium bicarbonate solution.[1] Do not wipe up concentrated spills with paper towels (fire hazard).
-
References
-
ChemicalBook. 4-(Cbz-Amino)-1-(methylsulfonyl)piperidine Synthesis Protocol. Retrieved from .[1]
-
National Institutes of Health (NIH). Synthesis of Aminoethyl-Substituted Piperidine Derivatives.[1][2] PMC Article.[1] Retrieved from .[1]
-
Fisher Scientific. Safety Data Sheet: Methanesulfonyl Chloride.[1] Retrieved from .[1]
-
PrepChem. General Procedures for Sulfonylation of Amines. Retrieved from .[1]
-
Sigma-Aldrich. Product Specification: 4-(Cbz-amino)-1-(methylsulfonyl)piperidine.[1][2] Retrieved from .[1][2]
Sources
- 1. americanelements.com [americanelements.com]
- 2. prepchem.com [prepchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-Boc-4-Cbz-amino-piperidine | C18H26N2O4 | CID 1514305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Cbz-aMino)-1-(Methylsulfonyl)piperidine synthesis - chemicalbook [chemicalbook.com]
Application Note: Strategic Solvent Selection for the Crystallization of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
Introduction
The isolation of active pharmaceutical ingredients (APIs) in a highly pure and crystalline form is a critical determinant of drug product quality, influencing stability, bioavailability, and manufacturability.[1] 4-(Cbz-amino)-1-(methylsulfonyl)piperidine is a key intermediate in the synthesis of various pharmaceutical agents, and its purification via crystallization is a pivotal step in ensuring the final API meets stringent regulatory standards. The selection of an appropriate solvent system is the most critical parameter in developing a robust crystallization process.[2] An ideal solvent should exhibit a high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, thereby maximizing the yield of pure crystals upon cooling.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of a suitable solvent system for the crystallization of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine. We will explore the theoretical underpinnings of solvent selection, present a systematic experimental workflow for solvent screening and optimization, and provide detailed protocols for determining solubility and executing crystallization trials.
Physicochemical Properties of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
A thorough understanding of the physicochemical properties of the target molecule is the foundation for a rational solvent selection strategy. The structure of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine is presented in Figure 1.
Figure 1. Chemical Structure of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
Key Structural Features and Their Implications for Solubility:
-
Piperidine Ring: A saturated heterocyclic amine, contributing to some degree of polarity.
-
Methylsulfonyl Group (-SO₂CH₃): A highly polar and electron-withdrawing group, capable of acting as a hydrogen bond acceptor. This group significantly increases the polarity of the molecule.
-
Cbz-amino Group (-NH-Cbz): The carbobenzyloxy (Cbz) protecting group introduces a nonpolar aromatic ring (phenyl) and a polar carbamate linkage. The amide proton is a potential hydrogen bond donor, while the carbonyl oxygens are hydrogen bond acceptors.
-
Overall Polarity: The molecule possesses both polar (sulfonamide, carbamate) and nonpolar (benzyl group) moieties, suggesting it will be soluble in solvents of intermediate polarity or in solvent mixtures that can solvate both functionalities.[3]
Based on this structural analysis, we can hypothesize that solvents capable of hydrogen bonding and having a moderate to high dielectric constant will be good candidates for dissolving 4-(Cbz-amino)-1-(methylsulfonyl)piperidine.
Theoretical Framework for Solvent Selection
The adage "like dissolves like" is a fundamental principle in chemistry that guides solvent selection.[4] For crystallization, an ideal solvent should exhibit a steep solubility curve with respect to temperature. This means the compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.
Hansen Solubility Parameters (HSP):
A more quantitative approach to solvent selection involves the use of Hansen Solubility Parameters (HSP).[5][6] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are more likely to be miscible.[4] By determining or estimating the HSP of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine, one could theoretically screen for solvents with a close HSP match.
Experimental Workflow for Solvent Selection
A systematic and empirical approach is essential for identifying the optimal solvent system. The following workflow is recommended:
Caption: A systematic workflow for solvent selection and crystallization optimization.
Protocol 1: Initial Solvent Screening (Small-Scale)
Objective: To rapidly assess the approximate solubility of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine in a range of solvents at room temperature and elevated temperature.
Materials:
-
4-(Cbz-amino)-1-(methylsulfonyl)piperidine
-
A selection of solvents (see Table 1 for suggestions)
-
Small vials (e.g., 1-2 mL) with caps
-
Magnetic stirrer and stir bars
-
Hot plate
-
Vortex mixer
Procedure:
-
Place a small, known amount (e.g., 10 mg) of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine into each vial.
-
Add a small volume (e.g., 0.1 mL) of a solvent to the first vial.
-
Vortex or stir the mixture at room temperature for 1-2 minutes. Observe for dissolution.
-
If the solid dissolves, the compound is likely highly soluble at room temperature. Note this and proceed to the next solvent.
-
If the solid does not dissolve, add another small aliquot of the solvent (e.g., 0.1 mL) and repeat step 3. Continue this process up to a total volume of 1 mL.
-
If the solid still has not dissolved, gently heat the vial on a hot plate with stirring. Observe for dissolution.
-
Allow the heated solution to cool to room temperature and then in an ice bath. Observe for precipitate formation.
-
Record your observations for each solvent, noting whether the compound is very soluble, sparingly soluble, or insoluble at room and elevated temperatures, and whether a precipitate forms upon cooling.
Table 1. Suggested Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents capable of hydrogen bonding. Often effective for sulfonamides.[7] |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents with hydrogen bond accepting capabilities. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderately polar solvents. |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Aprotic solvents with moderate polarity. |
| Nitriles | Acetonitrile | Polar aprotic solvent. |
| Amides | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | Highly polar aprotic solvents, often good for dissolving complex molecules. |
| Water | Highly polar protic solvent. | |
| Hydrocarbons | Heptane, Toluene | Nonpolar solvents, likely to be anti-solvents. |
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine in promising solvents at different temperatures.[8]
Materials:
-
4-(Cbz-amino)-1-(methylsulfonyl)piperidine
-
Selected solvents from Protocol 1
-
Thermostatically controlled shaker bath
-
HPLC or other suitable analytical method for quantification
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Scintillation vials with screw caps
Procedure:
-
Add an excess amount of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine to a vial containing a known volume of the selected solvent. Ensure there is undissolved solid present.
-
Place the sealed vials in a shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours).[1]
-
After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial.
-
Accurately weigh the filtered solution.
-
Dilute the sample with a suitable mobile phase and analyze the concentration of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine using a validated HPLC method.
-
Repeat the procedure at a higher temperature (e.g., 50 °C or near the boiling point of the solvent).
-
Calculate the solubility in mg/mL or g/L.
Table 2. Hypothetical Solubility Data for 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
| Solvent | Solubility at 25 °C (mg/mL) | Solubility at 50 °C (mg/mL) | Temperature Coefficient of Solubility |
| Isopropanol | 15 | 85 | High |
| Ethyl Acetate | 25 | 120 | High |
| Acetonitrile | 40 | 150 | High |
| Toluene | < 1 | 5 | Low |
| Water | < 1 | < 1 | - |
| Heptane | < 0.1 | < 0.1 | - |
This data is illustrative and should be determined experimentally.
Based on this hypothetical data, isopropanol, ethyl acetate, and acetonitrile would be promising candidates for single-solvent crystallization due to their significant increase in solubility with temperature. Toluene and heptane would be suitable anti-solvents.
Crystallization Methodologies and Protocols
Protocol 3: Single-Solvent Cooling Crystallization
Objective: To crystallize 4-(Cbz-amino)-1-(methylsulfonyl)piperidine from a single solvent by slow cooling.
Materials:
-
Crude 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
-
A promising solvent (e.g., Isopropanol)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Condenser (optional)
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Place the crude 4-(Cbz-amino)-1-(methylsulfonyl)piperidine in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (e.g., isopropanol) and bring the mixture to a gentle boil with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 4: Anti-solvent Crystallization
Objective: To induce crystallization by adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound.
Materials:
-
Crude 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
-
A "good" solvent (e.g., Acetonitrile)
-
An "anti-solvent" (e.g., Heptane)
-
Erlenmeyer flask
-
Stirring plate and stir bar
-
Addition funnel or syringe pump
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolve the crude 4-(Cbz-amino)-1-(methylsulfonyl)piperidine in a minimum amount of the "good" solvent (acetonitrile) at room temperature.
-
With gentle stirring, slowly add the anti-solvent (heptane) dropwise until the solution becomes turbid.
-
If turbidity persists, add a few drops of the good solvent to redissolve the precipitate.
-
Continue to add the anti-solvent slowly. The point of persistent turbidity is the saturation point.
-
Allow the solution to stir at room temperature for a period to allow for crystal growth.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Isolate the crystals by vacuum filtration, wash with the anti-solvent, and dry.
Characterization and Optimization
Following any crystallization experiment, it is crucial to characterize the resulting solid material to assess the success of the procedure.
Key Characterization Techniques:
-
Yield Calculation: Determine the percentage recovery of the crystalline material.
-
Purity Analysis (HPLC): Assess the chemical purity of the isolated crystals.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Microscopy: Observe the crystal habit (shape) and size distribution.
-
X-Ray Powder Diffraction (XRPD): To identify the polymorphic form of the crystalline solid. Polymorphism can significantly impact the physical properties of the API.[9]
Optimization:
Based on the characterization results, the crystallization protocol can be optimized by adjusting parameters such as:
-
Cooling Rate: Slower cooling generally leads to larger, more well-defined crystals.
-
Solvent/Anti-solvent Ratio: Fine-tuning this ratio can impact yield and crystal size.
-
Agitation: The stirring rate can influence nucleation and crystal growth.
-
Seeding: Introducing a small number of crystals of the desired polymorph can control the crystal form and size.[10]
Conclusion
The selection of an appropriate solvent system is a critical, multi-faceted process in the development of a robust crystallization for 4-(Cbz-amino)-1-(methylsulfonyl)piperidine. A systematic approach, beginning with an understanding of the molecule's physicochemical properties and progressing through a logical experimental workflow, is paramount to success. By employing the protocols for solubility screening and crystallization trials outlined in this application note, researchers can efficiently identify and optimize a solvent system that delivers a high yield of pure, crystalline material with the desired physical attributes. This methodical approach not only enhances the quality of the final product but also provides a solid foundation for a scalable and reproducible manufacturing process.
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Gani, R., & High, M. S. (n.d.). Chapter 4 Solvent design for crystallization of pharmaceutical products. Request PDF. Retrieved from [Link]
-
Crystallography Class Notes. (2025, September 15). Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, February 5). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
-
APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Retrieved from [Link]
-
Bellevue College. (n.d.). Experiment 3 Crystallization 21. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
Sources
- 1. raytor.com [raytor.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jocpr.com [jocpr.com]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. who.int [who.int]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
Case ID: PUR-MS-CBZ-04 Status: Open Analyst: Senior Application Scientist
Executive Summary: The Chemistry of Your Impurities
Before troubleshooting, it is critical to understand the chemical environment. You are synthesizing a sulfonamide from a secondary amine (piperidine core) using methanesulfonyl chloride (MsCl).
The target molecule, 4-(Cbz-amino)-1-(methylsulfonyl)piperidine , possesses two distinct nitrogen species:
-
N1 (Piperidine Ring): Now a sulfonamide. This nitrogen is non-basic and electron-deficient due to the sulfonyl group.
-
N4 (Exocyclic Amine): Protected by a Carboxybenzyl (Cbz) group.[1][2] This is a carbamate, also non-basic and acid-stable under mild conditions.
The Purification Logic: Your major impurity is likely the unreacted starting material (4-(Cbz-amino)piperidine). Unlike your product, this starting material contains a free secondary amine, which is highly basic (pKa ~11) . We exploit this drastic pKa difference for purification.
Troubleshooting Guide (Q&A)
Q1: My product is isolating as a sticky yellow oil/gum, not a solid. How do I fix this?
Diagnosis: This is common for sulfonamides containing residual solvent or minor impurities (like Mesyl anhydride) that depress the melting point. Corrective Action:
-
Trituration: Dissolve the oil in a minimum amount of Ethyl Acetate (EtOAc), then slowly add Diethyl Ether (
) or Heptane while scratching the flask walls. This induces nucleation. -
Azeotropic Drying: If the oil is wet, dissolve in Dichloromethane (DCM) and evaporate three times to remove trapped water or alcohols.
-
Recrystallization: If trituration fails, proceed to the Recrystallization Protocol (Section 4).
Q2: TLC shows a persistent spot just below my product. Is this starting material?
Diagnosis: Yes. The starting amine is polar, but often streaks or runs close to the sulfonamide on silica. Corrective Action: The Acid Wash. Because your product (sulfonamide/carbamate) is non-basic, it will not protonate in dilute acid. The starting material (secondary amine) will protonate and move to the aqueous layer.
-
Protocol: Wash your organic phase with 1M HCl (2x).[3]
-
Caution: Do not use strong acids (like HBr or conc. HCl) or heat, as this may compromise the Cbz group [1].
Q3: I smell a sharp, acrid odor from the crude solid. What is it?
Diagnosis: This is likely Methanesulfonic Acid (MsOH) , a hydrolysis byproduct of excess MsCl.
Corrective Action:
Ensure a robust Saturated Sodium Bicarbonate (
Decision Logic & Workflow
The following diagram illustrates the purification logic tree based on the physicochemical properties of the impurities.
Figure 1: Purification logic flow. Note the critical Acid Wash step which selectively removes the basic starting material without affecting the non-basic product.
Standard Operating Procedures (SOPs)
SOP-A: The "pKa Swing" Workup (Recommended)
Use this protocol immediately after the reaction is complete.
-
Quench: Add water to the reaction mixture (equal vol. to solvent) to hydrolyze excess MsCl. Stir for 15 mins.
-
Extraction: Dilute with EtOAc or DCM. Separate phases.
-
Acid Wash (Critical): Wash the organic layer with cold 1M HCl (2 x 20 mL) .
-
Base Wash: Wash organic layer with Sat.
(2 x 20 mL) . -
Dry & Concentrate: Dry over
, filter, and concentrate in vacuo.
SOP-B: Recrystallization
Use this if the product is solid but colored, or if it remains oily.
| Parameter | Condition |
| Solvent System | Ethanol / Water (Most effective for sulfonamides) [2] |
| Alternative | Ethyl Acetate / Heptane |
| Temperature | Dissolve at boiling; crystallize at |
Protocol:
-
Dissolve crude solid in minimal boiling Ethanol (absolute).
-
Once dissolved, remove from heat.
-
Add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Add one drop of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then refrigerate (
). -
Filter crystals and wash with cold Ethanol/Water (1:1).
Impurity Profile & Solubility Data
Table 1: Solubility Profile Use this to design custom extractions.
| Solvent | Product Solubility | Impurity (Amine) Solubility | Impurity (MsOH) Solubility |
| Water (Neutral) | Insoluble | Insoluble | Soluble |
| Water (Acidic) | Insoluble | Soluble (Salt) | Soluble |
| DCM / EtOAc | Soluble | Soluble | Soluble |
| Hexanes | Insoluble | Insoluble | Insoluble |
Table 2: Chemical Resistance
| Functional Group | Stability to 1M HCl | Stability to 1M NaOH |
| Sulfonamide | Stable | Stable (Deprotonation possible at pH >11) |
| Cbz-Carbamate | Stable [1] | Stable (Slow hydrolysis at high temp) |
References
-
Greene, T.W., Wuts, P.G.M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience.[8][9] (Cbz group stability data).
-
BenchChem Technical Support. (2025). Sulfonamide Synthesis with Primary Amines: Workup and Purification.
-
National Institutes of Health (NIH). (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. (Demonstrates non-basic nature of sulfonamides).
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purification of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
This guide provides in-depth technical support for the purification of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine via recrystallization. It is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges and refine their purification strategy. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.
Troubleshooting Guide: Recrystallization Issues
This section addresses the most common problems encountered during the recrystallization of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine.
Question 1: My compound “oiled out” upon cooling instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the impure compound. The presence of impurities can depress the melting point of your product, increasing the likelihood of this issue.
Causality & Solution Workflow:
-
High Impurity Load: A significant amount of impurities can lower the melting point of the mixture below the temperature at which it separates from the solution.
-
Solution: Consider a preliminary purification step. If your impurities are neutral or acidic, an acid-base extraction can be effective for purifying the weakly basic piperidine derivative before recrystallization.[1]
-
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal nucleation and growth.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[2]
-
-
Inappropriate Solvent Choice: The solvent may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures, or it may be too "poor," causing it to crash out of solution prematurely.
-
Solution: Re-heat the solution to redissolve the oil, then add a small amount of additional "good" solvent to decrease the saturation level.[3] If this fails, you may need to select a different solvent system entirely.
-
Question 2: I've cooled my solution, but no crystals have formed. What should I do?
Answer: The failure of a compound to crystallize from a cooled solution is typically due to one of two reasons: either the solution is not sufficiently saturated, or the energy barrier for crystal nucleation has not been overcome.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a surface for crystal nucleation.[3]
-
Seed Crystals: If you have a small amount of the solid product (even impure), add a tiny crystal to the solution. This provides a template for further crystal growth.[3]
-
-
Increase Concentration:
-
Evaporation: If nucleation techniques fail, you have likely used too much solvent.[3] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.
-
Anti-Solvent Addition: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently cloudy. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.[2]
-
Question 3: My recrystallization resulted in a very low yield. What are the common causes and how can I improve recovery?
Answer: A low yield suggests that a significant portion of your target compound was lost during the process. This can happen at several stages of the recrystallization.
Potential Causes & Optimization Strategies:
-
Excessive Solvent: Using more solvent than the minimum required to dissolve the compound at high temperature is a primary cause of low recovery.[3] A larger volume of solvent will retain more of your compound in the "mother liquor" after cooling.
-
Optimization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Work in small solvent additions.
-
-
Premature Crystallization: If the compound crystallizes during a hot filtration step (used to remove insoluble impurities), significant product loss can occur on the filter paper.
-
Optimization: Use a pre-heated funnel and flask for the hot filtration and perform the filtration as quickly as possible to prevent cooling.[2]
-
-
Incomplete Cooling: Not cooling the solution to a low enough temperature will leave more product dissolved in the solvent.
-
Optimization: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
-
Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your purified product.
-
Optimization: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent for recrystallizing 4-(Cbz-amino)-1-(methylsulfonyl)piperidine? A: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point. Given the structure, which contains a carbamate, a sulfonyl group, and a piperidine ring, you should screen solvents of intermediate polarity. A rule of thumb is that solvents with functional groups similar to the compound may be good solubilizers.[4]
Start by testing small amounts (10-20 mg) of your crude material in different solvents like ethanol, isopropanol, or ethyl acetate.[2] A solvent/anti-solvent system, such as ethyl acetate/hexanes or acetone/water, is also a strong possibility.[5]
Q: Are the Cbz and methylsulfonyl functional groups stable during this procedure? A: Both the benzyloxycarbonyl (Cbz) protecting group and the methylsulfonyl (mesyl) group are generally robust and stable under standard recrystallization conditions. Carbamates can be susceptible to hydrolysis under strongly acidic or basic conditions, and elevated temperatures can accelerate this degradation.[6] Therefore, you should ensure your crude material and solvents are free from strong acids or bases.
Q: My purified crystals are still colored. How can I remove colored impurities? A: If your crystals have a persistent color (e.g., yellow or brown), this is often due to highly conjugated, non-polar impurities. These can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.
Experimental Protocols & Data
Table 1: Solvent Screening Guide for 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
| Solvent | Boiling Point (°C) | Polarity | Predicted Behavior |
| Isopropanol | 82 | Polar Protic | Good Candidate: Often a good choice for moderately polar compounds. |
| Ethanol | 78 | Polar Protic | Good Candidate: Similar to isopropanol, widely effective.[4] |
| Ethyl Acetate | 77 | Polar Aprotic | Good Candidate: The ester group may interact well with the carbamate.[4] |
| Acetone | 56 | Polar Aprotic | Possible "Good" Solvent: May be too effective, requiring an anti-solvent. |
| Hexanes/Heptane | ~69 / ~98 | Non-polar | Likely Anti-Solvent: Compound is expected to have low solubility. |
| Water | 100 | Very Polar | Unlikely Single Solvent: The organic nature of the molecule suggests low water solubility, but it could be used as an anti-solvent with a miscible organic solvent like acetone.[4] |
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude 4-(Cbz-amino)-1-(methylsulfonyl)piperidine in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent (e.g., isopropanol).
-
Heating: Heat the mixture to a gentle boil with stirring. Continue to add the solvent in small increments until the solid is completely dissolved. Avoid adding a large excess of solvent.[2]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through fluted filter paper into a pre-heated, clean Erlenmeyer flask.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Visualization of Workflows
References
- BenchChem. (2025).
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
ResearchGate. (2015). Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- Google Patents. (1999). CN1237577A - Method for refining carbamates compound.
- BenchChem. (2025).
-
ACS Publications. (2015). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
Sources
optimizing temperature for 4-(Cbz-amino)-1-(methylsulfonyl)piperidine reaction
Part 1: Core Directive & Thermodynamic Rationale
The Thermodynamic Challenge
The synthesis of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine involves the N-sulfonylation of 4-(Cbz-amino)piperidine using methanesulfonyl chloride (MsCl). This reaction is highly exothermic .[1]
The critical failure point in this synthesis is not the reaction rate, but the heat management during reagent addition . MsCl is a "hot" electrophile. Upon contact with the secondary amine of the piperidine ring, it releases significant enthalpy (
Why Temperature Control is Non-Negotiable:
-
The Sulfene Pathway: At elevated temperatures (
C during addition), MsCl can undergo E1cB elimination (mediated by the base, e.g., Triethylamine) to form a highly reactive sulfene intermediate ( ). While sulfene can still form the desired product, it is indiscriminate and will rapidly react with any nucleophile present (including trace water), leading to hydrolysis byproducts and lower yields [1]. -
HCl Generation: The reaction generates stoichiometric HCl. While the base neutralizes this, localized "hot spots" of acidic pH at high temperatures can compromise the Cbz (Carboxybenzyl) protecting group, which is acid-sensitive at elevated temperatures, leading to deprotection and complex impurity profiles [2].
Part 2: Standardized Optimization Protocol
Objective: Maximize yield and purity of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine (CAS: 402927-96-2).
Reagents & Stoichiometry Table
| Component | Role | Eq. | Notes |
| 4-(Cbz-amino)piperidine | Substrate | 1.0 | Dissolve completely before cooling. |
| Methanesulfonyl Chloride (MsCl) | Electrophile | 1.1 - 1.2 | CRITICAL: Freshly distilled or high purity. |
| Triethylamine (TEA) | Base | 1.5 - 2.0 | Scavenges HCl. Must be anhydrous. |
| Dichloromethane (DCM) | Solvent | 10-15 Vol | Anhydrous. High thermal conductivity. |
Step-by-Step Thermal Gating Workflow
Phase 1: System Preparation (Ambient Temp)
-
Charge reaction vessel with 4-(Cbz-amino)piperidine and DCM .
-
Add TEA while stirring. Ensure full dissolution.
-
Checkpoint: Verify water content is <0.05% (Karl Fischer) to prevent MsCl hydrolysis.
Phase 2: The "Thermal Lock" (Target: 0°C to -5°C)
-
Submerge the reaction vessel in an ice/salt bath or cryostat.
-
Allow internal temperature to equilibrate to 0°C .
-
Why? This kinetic control suppresses the E1cB sulfene pathway and manages the exotherm of the upcoming addition.
Phase 3: Controlled Addition (Max Exotherm)
-
Dilute MsCl in a small volume of DCM (optional but recommended for scale >10g).
-
Add MsCl dropwise.[2]
-
CRITICAL RULE: The addition rate must be governed by the internal thermometer. Do not exceed +5°C. If temp spikes, stop addition immediately and let cool.
Phase 4: Reaction Maintenance (Warm to 20-25°C)
-
Once addition is complete, maintain at 0°C for 15 minutes.
-
Remove cooling bath. Allow the mixture to warm naturally to Room Temperature (20°C - 25°C).
-
Stir for 2-4 hours.
-
Why? Warming ensures the reaction overcomes the activation energy for the final conversion of sterically hindered conformers without risking thermal degradation.
Visualization: Reaction Workflow
Caption: Figure 1. Thermal gating workflow for N-sulfonylation. The red zone indicates the critical exotherm management step.
Part 3: Troubleshooting Guide
Diagnostic Logic Tree
Use this flow when experimental results deviate from the standard >90% yield.
Caption: Figure 2. Diagnostic logic tree for isolating failure modes in sulfonylation reactions.
Common Issues & Solutions
Q1: The reaction mixture turned yellow/brown immediately upon MsCl addition.
-
Diagnosis: Thermal runaway. The "browning" is often characteristic of amine oxidation or degradation caused by localized heating.
-
Fix: Your addition rate was too fast. The internal temperature likely spiked above 10-15°C. Repeat with a slower addition rate and ensure the probe is in the liquid, not just the headspace.
Q2: I see a new spot on TLC that runs lower than the product.
-
Diagnosis: Likely the Cbz-deprotected side product (1-(methylsulfonyl)piperidine-4-amine) or a hydrolysis product.
-
Fix: This suggests acidic conditions.[3] Ensure you are using at least 1.5 equivalents of TEA. If the scale is large, the HCl generated might be overwhelming the local buffer capacity; increase solvent volume to dilute.
Q3: Yield is low, and I smell a pungent sulfur odor.
-
Diagnosis: MsCl hydrolysis. The "sulfur" smell is often associated with degradation products of sulfonyl chlorides.
-
Fix: Your solvent was wet. MsCl reacts with water faster than with the hindered secondary amine. Dry your DCM and TEA over molecular sieves (3Å or 4Å) before use.
Part 4: FAQ
Q: Can I perform this reaction at Room Temperature (RT) to save time? A: No. While the reaction will proceed at RT, the initial addition of MsCl to the amine is too exothermic. Starting at RT will push the temp to 40°C+, causing impurity formation. You must start cold, then warm to RT.[2][4]
Q: Can I use Pyridine instead of Triethylamine (TEA)? A: Yes. Pyridine is often used as both base and solvent for sulfonylations.[5] However, Pyridine is harder to remove during workup (requires acidic washes which might risk the Cbz group if too strong). TEA/DCM is generally cleaner for this specific substrate [3].
Q: Is the Cbz group stable to MsCl? A: Yes, the Cbz (Carboxybenzyl) group is generally stable to sulfonyl chlorides and weak bases like TEA. It is sensitive to strong acids and hydrogenolysis. As long as you maintain excess base to neutralize the HCl byproduct, the Cbz group will remain intact [4].
References
-
King, J. F., & Durst, T. (1962). Sulfenes in the Reaction of Sulfonyl Chlorides with Amines. Journal of the American Chemical Society.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[2] John Wiley & Sons. (Refer to section on Carbamate stability).
-
BenchChem Application Note. (2025). Protocol for N-sulfonylation using Methanesulfonyl Chloride.[2][6][7]
-
ChemicalBook. (2016).[7] Synthesis of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine (CAS 402927-96-2).[7][8]
Sources
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-(Cbz-aMino)-1-(Methylsulfonyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
Technical Support Center: Resolving Filtration Issues for 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-(Cbz-amino)-1-(methylsulfonyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common filtration and isolation challenges encountered with this key synthetic intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in the laboratory.
Introduction: Understanding the Filtration Challenges
4-(Cbz-amino)-1-(methylsulfonyl)piperidine (CAS No. 402927-96-2) is a solid building block used in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a bulky, non-polar Cbz (carbobenzyloxy) protecting group and a polar methylsulfonyl group on a piperidine scaffold, gives it distinct physicochemical properties.[2][3] These properties can lead to challenges during isolation, particularly in achieving efficient filtration. Common issues stem from the formation of very fine (small particle size) crystals, which can clog filter media, leading to slow processing times, product loss, and inadequate removal of impurities.
This guide provides a structured, question-and-answer approach to diagnose and resolve these issues, ensuring high yield and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Problem 1: Extremely Slow Filtration or Complete Clogging
Q: My vacuum filtration of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine has slowed to a crawl or stopped entirely. What is causing this blockage, and how can I resolve it?
A: This is the most common issue and is almost always caused by the product precipitating as extremely fine microcrystals. These small particles quickly block the pores of the filter paper, a phenomenon known as "filter blinding." The methylsulfonyl group can increase the compound's crystal lattice energy, sometimes leading to rapid precipitation from solution, which favors the formation of small particles.
Immediate Troubleshooting Steps:
-
Check Your Vacuum Source: Ensure you have a strong, consistent vacuum. Water aspirators can sometimes lose pressure; check the water flow rate.[4]
-
Gentle Agitation: With the vacuum disconnected, gently stir the top layer of the filter cake with a spatula without disturbing the filter paper. This can sometimes break up the compacted surface layer and temporarily improve flow.
-
Consider a Larger Filter: If you are using a small funnel (e.g., Hirsch), scaling up to a larger Büchner funnel increases the surface area, which can significantly speed up the process.[4]
Long-Term Solutions & Prevention:
-
Optimize Crystallization: The most effective solution is to generate larger crystals that are easier to filter. Rapid cooling or crashing the product out of solution by adding an anti-solvent too quickly promotes the formation of fine powders. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal growth and yield.[5][6]
-
Use a Filter Aid: For persistently fine solids, using a filter aid like diatomaceous earth (Celite®) is a highly effective, industry-standard technique.[7][8] A filter aid creates a porous, incompressible layer that traps the fine particles without blinding.[9][10] See Protocol 3 for a detailed methodology.
Problem 2: Low Yield and Suspected Product Loss
Q: My final yield is significantly lower than expected. How can I determine if my product is dissolving in the wash solvent or remaining in the mother liquor?
A: Significant product loss typically occurs for two reasons: 1) the compound has unexpectedly high solubility in the crystallization solvent (mother liquor), or 2) it is soluble in the solvent used to wash the filter cake.
Troubleshooting & Prevention Strategy:
-
Analyze the Mother Liquor: After filtration, take a small sample of the filtrate (mother liquor), concentrate it by rotary evaporation or by blowing a stream of nitrogen over it. If a significant amount of solid reappears, your compound is too soluble in the crystallization solvent system. To recover this, you can perform a "second-crop" crystallization by reducing the solvent volume and cooling again.[5]
-
Select the Right Wash Solvent: The ideal wash solvent should readily dissolve reaction byproducts and impurities but have very low solubility for your product.[11] For 4-(Cbz-amino)-1-(methylsulfonyl)piperidine, which has mixed polarity, good starting points for wash solvents are cold diethyl ether, cold tert-Butyl methyl ether (TBME), or a cold mixture of hexanes and ethyl acetate.
-
Minimize Wash Volume & Temperature: Always use the minimum volume of ice-cold solvent necessary for washing. Washing with room temperature solvent can dissolve a substantial amount of product from the filter cake. It is more effective to wash multiple times with small volumes (e.g., 3 x 10 mL) than once with a large volume (1 x 30 mL).[4][12]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexanes | 69 | Very Low | Good for washing away non-polar impurities. Poor solvent for the product. |
| Diethyl Ether | 35 | Low | Good general-purpose wash solvent; use ice-cold to minimize product loss. |
| Ethyl Acetate (EtOAc) | 77 | Medium | Often used in recrystallization. Use sparingly and ice-cold as a wash. |
| Isopropanol (IPA) | 82 | High | May dissolve the product; better suited for recrystallization than washing. |
| Water | 100 | Very High | Unlikely to be a good wash solvent due to the non-polar Cbz group. |
Problem 3: Product is Impure After Filtration and Drying
Q: My isolated product is not clean. How can I improve the washing step to better remove soluble impurities?
A: An impure final product often results from an inefficient washing technique. When a filter cake is under vacuum, it becomes a dense, compacted puck. Simply pouring fresh solvent over the top will cause the solvent to pass through cracks and channels ("channeling") rather than evenly washing the entire solid.[13]
The Correct Washing Procedure: The key is to re-slurry the filter cake with the wash solvent to ensure all crystals are thoroughly rinsed.[14][15]
-
After collecting the solid, turn off or disconnect the vacuum source.
-
Add a small portion of fresh, ice-cold wash solvent, just enough to create a slurry.
-
Gently stir the slurry with a spatula, being careful not to tear the filter paper.
-
Once the solid is fully suspended in the solvent, re-apply the vacuum to pull the wash liquid through.
-
Repeat this process 2-3 times. This method is vastly more effective at removing entrapped mother liquor and soluble impurities.[14]
Detailed Experimental Protocols
Protocol 1: Standard Vacuum Filtration
This protocol is for isolating a crystalline solid from a liquid mixture.
-
Setup: Securely clamp a heavy-walled filter flask (Büchner flask) to a ring stand. Place a Büchner funnel with a neoprene adapter into the neck of the flask.
-
Filter Paper: Place a piece of filter paper in the funnel that covers all the holes but does not extend up the sides.
-
Wet the Paper: Wet the filter paper with a small amount of the same solvent as your crystallization mixture to ensure it seals against the funnel.
-
Apply Vacuum: Turn on the vacuum source (e.g., aspirator or pump).
-
Filter: Swirl the flask containing your product slurry and pour it into the center of the filter funnel in a single, swift motion.
-
Rinse: Use a small amount of the filtrate to rinse any remaining solid from the original flask onto the filter.[4]
-
Wash: Proceed with the effective washing technique described in Problem 3 .
-
Dry: Leave the vacuum on for several minutes to pull air through the filter cake, which will partially dry the solid. Transfer the solid to a watch glass or drying dish for final drying in a vacuum oven.
Protocol 2: Recrystallization for Improved Crystal Size
This procedure aims to generate larger, more easily filterable crystals from a crude, fine solid.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common systems for compounds like this include ethanol/water or ethyl acetate/hexanes.[16][17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and stir or swirl until the solid is completely dissolved. If insoluble impurities remain, perform a hot filtration.[11]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Crystal formation should be observed.[6]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to ensure maximum precipitation.
-
Isolate: Collect the resulting crystals using Protocol 1 . The crystals should be visibly larger and filter much more readily.
Protocol 3: Using a Filter Aid (Celite®)
This method is ideal for filtering very fine particles that would otherwise clog the filter paper.
-
Prepare a Slurry: In a small beaker, prepare a slurry of Celite® in the same solvent used for your crystallization. The consistency should be like a thin milkshake.
-
Form a Pre-coat Layer: Set up the vacuum filtration apparatus as described in Protocol 1 . With the vacuum on, pour the Celite® slurry into the Büchner funnel. The solvent will pass through, leaving a thin, even pad (1-2 mm thick) of Celite® on the filter paper. This is your "pre-coat."[9][10]
-
Filter the Product: Gently pour your product slurry onto the center of the Celite® pad. The Celite® layer will now act as the filter medium, preventing the fine particles of your product from reaching and clogging the paper.
-
Wash and Dry: Wash the collected solid using the effective washing technique (Problem 3 ) and dry as usual. Note that your final solid will be mixed with Celite®. This method is typically used when the desired product is in the filtrate or when the solid will be redissolved in a subsequent step where the inert Celite® can be filtered off.
References
-
Filtration – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). LibreTexts Chemistry. Retrieved from [Link]
-
Vacuum Filtration: Washing the solid. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Gravity Filtration: Washing the Solid. (n.d.). ChemEd X. Retrieved from [Link]
-
wash a solid w/ water? (2023). Reddit. Retrieved from [Link]
-
Precoating requires suspending the filter aid in a liquid and recirculating the slurry until. (2022). Course Hero. Retrieved from [Link]
-
How to effectively wash the precipitate or crystals on the filter and why? (2019). Stack Exchange. Retrieved from [Link]
-
Filter Aid Filtration. (n.d.). Dicalite Management Group. Retrieved from [Link]
-
Filtration. (n.d.). Dicalite Europe. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Filter Aids and Filter Media. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Filter Aid to Improve Solid/Liquid Separation Process. (2017). Micronics Inc. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit. Retrieved from [Link]
-
Have you experienced that your piperidine crystallizes when not in use? (2021). ResearchGate. Retrieved from [Link]
-
CAS 402927-96-2 | 4-(Cbz-amino)-1-(methylsulfonyl)piperidine. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI. Retrieved from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. (2017). ResearchGate. Retrieved from [Link]
Sources
- 1. 4-(Cbz-aMino)-1-(Methylsulfonyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filtration – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Filter Aids and Filter Media | Pharmaguideline [pharmaguideline.com]
- 8. afssociety.org [afssociety.org]
- 9. getenotes.weebly.com [getenotes.weebly.com]
- 10. Filtration · Dicalite Europe [dicalite-europe.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
- 14. Vacuum Filtration: Washing the solid [www2.chem.wisc.edu]
- 15. Gravity Filtration: Washing the Solid [chemedx.org]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. reddit.com [reddit.com]
Validation & Comparative
LC-MS identification of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
Advanced Technical Guide: LC-MS Identification of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
Executive Summary
In the high-stakes landscape of medicinal chemistry—particularly in the synthesis of JAK inhibitors and piperidine-based therapeutics—4-(Cbz-amino)-1-(methylsulfonyl)piperidine (CAS 402927-96-2) serves as a critical scaffold.[1] Its structural integrity, defined by the orthogonal protection of the amine (Cbz) and the sulfonylation of the piperidine nitrogen, dictates the success of downstream coupling reactions.
While NMR remains the gold standard for structural elucidation and HPLC-UV for routine purity assays, neither offers the sensitivity or specificity required for trace impurity profiling (e.g., detecting the des-Cbz free amine or des-mesyl precursors) in complex reaction matrices. This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against these traditional alternatives, demonstrating why LC-MS with Electrospray Ionization (ESI) is the superior methodology for definitive identification and quantitation.
Part 1: Comparative Analysis of Analytical Methodologies
The following table contrasts the performance of LC-MS against HPLC-UV and NMR for the analysis of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine.
| Feature | LC-MS (ESI-QTOF/Triple Quad) | HPLC-UV (DAD) | 1H NMR (500 MHz) |
| Primary Utility | Trace impurity ID, Quantitation, Mass Confirmation | Purity % (Area Normalization) | Structural Elucidation, Bulk Assay |
| Sensitivity (LOD) | High (pg/mL range) | Moderate (µg/mL range) | Low (mg/mL range) |
| Specificity | Excellent (m/z + Fragmentation pattern) | Low (Relies on Retention Time & UV spectra) | Excellent (Chemical Shift) |
| Throughput | High (Rapid gradients) | High | Low |
| Limitation | Matrix effects (Ion suppression) | Co-eluting peaks may be missed; Cbz UV absorption is non-specific | Requires pure sample; Solvent suppression issues |
| Suitability for Cbz | Detects characteristic benzyl fragments (m/z 91) | Detects Phenyl ring (254 nm) | Detects Benzyl protons (5.1 ppm) |
Why LC-MS Wins:
-
Trace Detection: The synthesis of this intermediate often leaves unreacted starting materials (e.g., 4-amino-1-(methylsulfonyl)piperidine). LC-MS can detect these at <0.1% levels where UV baselines obscure them.
-
Thermal Stability: Unlike GC-MS, where the carbamate (Cbz) group often undergoes thermal degradation (Cope elimination or isocyanate formation) in the injector port, LC-MS with ESI operates at lower temperatures, preserving the molecular ion [M+H]+.
Part 2: Deep Dive – LC-MS Experimental Protocol
This protocol is designed for a Self-Validating System , ensuring that the identification is not just a match of retention time, but a confirmation of molecular structure through specific fragmentation logic.
Physicochemical Context
-
Formula: C₁₄H₂₀N₂O₄S[1]
-
Monoisotopic Mass: 312.1144 Da
-
Target Ion [M+H]⁺: 313.1217 m/z
-
LogP: ~1.5 (Moderately polar, retains well on C18)
Chromatographic Conditions (The Separation)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm.
-
Rationale: The C18 phase provides robust retention for the hydrophobic Cbz group while the short length allows rapid screening.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Rationale: Formic acid provides protons for [M+H]+ formation in positive mode ESI. Acetonitrile is preferred over Methanol for sharper peak shapes with sulfonamides.
-
-
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry Parameters (The Detection)
-
Source: Electrospray Ionization (ESI), Positive Mode.[2][3][4]
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20-30 V.
-
Caution: Excessive cone voltage can cause in-source fragmentation, stripping the Cbz group before the quadrupole.
-
-
Scan Mode: Full Scan (m/z 100–500) followed by Product Ion Scan of m/z 313.1.
Fragmentation Logic (The Validation)
To confirm identity, you must observe the specific disassembly of the molecule. The Cbz group and the Sulfonyl group provide a unique "fingerprint."
-
Precursor: m/z 313.1 [M+H]⁺
-
Primary Fragment (Tropylium Ion): m/z 91.0.
-
Secondary Fragment (Loss of Benzyl Alcohol/CO2): m/z 179.1.
-
Tertiary Fragment (Sulfonyl cleavage): m/z ~100 (Piperidine ring fragments).
Part 3: Visualization of Mechanisms & Workflows
Figure 1: Fragmentation Pathway of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
This diagram illustrates the specific mass spectral cleavage points used to validate the compound's identity.
Caption: ESI(+) MS/MS fragmentation pathway showing the diagnostic loss of the Cbz protecting group and formation of the tropylium ion.
Figure 2: Recommended Analytical Workflow
A step-by-step decision tree for analyzing reaction mixtures containing this intermediate.
Caption: Analytical workflow for the identification and confirmation of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine.
References
-
ResearchGate. (2025). LC-MS/MS parameters for the analysis of CBZ and its degradation/transformation products. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
Sources
- 1. 4-(Cbz-aMino)-1-(Methylsulfonyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 2. iris.unica.it [iris.unica.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. 4-Amino-1-Cbz-piperidine-4-carboxylic Acid | RUO [benchchem.com]
Strategic Selection Guide: Boc vs. Cbz Architectures in 1-(Methylsulfonyl)piperidine Scaffolds
Executive Summary & Scope
Subject: Comparative analysis of tert-Butyloxycarbonyl (Boc) and Carbobenzyloxy (Cbz) protecting groups in the synthesis and functionalization of 1-(methylsulfonyl)piperidine derivatives.
Clarification of Chemical Context:
1-(Methylsulfonyl)piperidine contains a nitrogen atom fully substituted by a sulfonyl group (
-
Precursor Masking: Protecting the piperidine nitrogen to allow carbon-skeleton functionalization before converting to the
-sulfonamide. -
Orthogonal Protection: Protecting a secondary amine (e.g., at the C4 position) in the presence of the N1-methylsulfonyl core.
Verdict:
-
Choose Cbz for process scalability and intermediate purification. Its ability to be removed via neutral hydrogenolysis yields a free amine ready for immediate sulfonylation without the salt-breaking steps required by Boc.
-
Choose Boc when the molecule contains hydrogenation-sensitive motifs (alkenes, benzyl ethers, halides) or when avoiding heavy metal catalysts (Pd/C) is a priority.
Technical Comparison: Performance Metrics
The following table contrasts the performance of Boc and Cbz specifically regarding the workflow to generate or handle 1-(methylsulfonyl)piperidine.
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Carbobenzyloxy) | Impact on Sulfonamide Workflow |
| Deprotection Reagent | Strong Acid (TFA, HCl) | Hydrogenolysis ( | Cbz Wins: Neutral conditions avoid salt formation. |
| Product State post-Deprotection | Amine Salt ( | Free Amine ( | Cbz yields free amine, allowing direct reaction with MsCl. |
| Crystallinity | Generally Low (Waxy/Oils) | High (Aromatic | Cbz intermediates are easier to purify via crystallization. |
| Atom Economy (Deprotection) | Isobutylene (gas) + | Toluene + | Boc byproducts are volatile (cleaner crude NMR). |
| Stability to MsCl Conditions | Excellent (Base stable) | Excellent (Base stable) | Both are compatible with mesylation conditions ( |
| UV Visibility | None (Requires stain) | Strong UV Absorbance | Cbz allows easier reaction monitoring (HPLC/TLC). |
Strategic Workflows & Causality
Scenario A: The "Free Amine" Advantage (Cbz)
In the synthesis of 1-(methylsulfonyl)piperidine, the reaction with methanesulfonyl chloride (MsCl) requires a free amine and a base scavenger.
-
The Cbz Route: Hydrogenolysis of Cbz-piperidine releases the free amine and toluene. The toluene is inert, and the free amine can often be reacted with MsCl in the same vessel (telescoped process) or after simple filtration of the catalyst.
-
The Boc Route: Acidic deprotection yields the piperidinium salt (e.g., trifluoroacetate). To react this with MsCl, you must add excess base to first neutralize the salt and then scavenge the HCl produced by mesylation. This generates massive amounts of salt waste, complicating workup.
Scenario B: Chemoselectivity (Boc)
If your piperidine scaffold contains a benzyl ether (common in carbohydrate-mimics) or an alkene , Cbz removal (hydrogenolysis) poses a risk of over-reduction. Boc is superior here as TFA will not reduce double bonds or cleave benzyl ethers.
Visualizing the Decision Logic
The following diagram illustrates the decision pathway for selecting the appropriate group based on the substrate's chemical sensitivity.
Caption: Decision tree for selecting Boc vs. Cbz based on substrate stability and process efficiency requirements.
Experimental Protocols
Protocol A: High-Efficiency Synthesis via Cbz (Recommended)
This route demonstrates the "Free Amine" advantage, avoiding salt formation before mesylation.
Step 1: Deprotection
-
Dissolve N-Cbz-4-substituted-piperidine (1.0 equiv) in MeOH (0.1 M).
-
Add 10 wt% Pd/C catalyst (0.05 equiv by mass).
-
Stir under
atmosphere (balloon pressure) for 2–4 hours at RT. -
Monitor: TLC will show disappearance of UV-active starting material.
-
Workup: Filter through Celite to remove Pd/C. Rinse with DCM.
-
Critical Check: Evaporate a small aliquot to confirm free amine formation (oil/solid). For the main batch, solvent can be switched to DCM without aqueous workup.
Step 2: Sulfonylation (Mesylation)
-
To the filtrate (Free Amine in DCM) at 0°C, add Triethylamine (1.2 equiv).
-
Dropwise add Methanesulfonyl chloride (MsCl) (1.1 equiv). Exothermic reaction.
-
Warm to RT and stir for 2 hours.
-
Validation: The sulfonamide is highly stable. Wash with 1N HCl (removes unreacted amine) and sat.
.
Protocol B: Orthogonal Handling via Boc
Use this route if the molecule contains reducible functionality.
Step 1: Deprotection
-
Dissolve N-Boc-4-substituted-piperidine in DCM.
-
Add Trifluoroacetic Acid (TFA) (20% v/v). Stir at RT for 1 hour.
-
Observation:
gas evolution confirms deprotection. -
Workup: Concentrate in vacuo to remove excess TFA. Result is the Trifluoroacetate salt.[1]
Step 2: Salt-Break & Sulfonylation
-
Suspend the salt in DCM at 0°C.
-
Add Diisopropylethylamine (DIPEA) (3.0 equiv). Note: Extra equivalents required to neutralize the TFA salt.
-
Add MsCl (1.1 equiv).
-
Proceed with standard aqueous workup.
Synthesis Workflow Visualization
The following diagram details the orthogonal strategy for a complex scaffold (e.g., 4-amino-1-mesylpiperidine), showing how the Ms group is installed while preserving a secondary amine.
Caption: Orthogonal synthesis of 4-amino-1-(methylsulfonyl)piperidine using Boc to mask the 4-amine during N1-sulfonylation.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive source on Boc/Cbz stability profiles).
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724. (Detailed mechanism of Boc cleavage and stability).
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Comparison of carbamate crystallinities and orthogonal strategies).
-
Ferreira, F., et al. (2004). Synthesis of 1-sulfonylpiperidine derivatives. Arkivoc, (x), 46-56. (Specific protocols for sulfonylation of piperidine rings).
Sources
infrared (IR) spectroscopy of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
Executive Summary
Compound: 4-(Cbz-amino)-1-(methylsulfonyl)piperidine CAS: 402927-96-2 Application: Pharmaceutical Intermediate (Peptidomimetics, Enzyme Inhibitors)
This technical guide provides a rigorous comparative analysis of infrared (IR) spectroscopy techniques for the characterization of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine . As a critical intermediate containing three distinct polar functionalities—a carbamate (Cbz), a sulfonamide-like moiety (methylsulfonyl), and a piperidine ring—accurate spectral validation is essential for quality control and structural confirmation.
This guide compares the industry-standard Attenuated Total Reflectance (ATR) method against the traditional Transmission (KBr Pellet) method, providing actionable protocols and spectral predictions to distinguish this compound from common impurities or analogues (e.g., Boc-protected variants).
Part 1: Structural Analysis & Spectral Predictions
To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent chromophores. The convergence of a sulfonyl group and a carbamate protection group creates a unique spectral fingerprint.
Molecular Dissection
-
Cbz (Benzyloxycarbonyl) Group: Introduces aromatic signals (mono-substituted benzene) and a carbamate carbonyl.
-
Methylsulfonyl Group: A strong electron-withdrawing group introducing distinct S=O stretching vibrations.
-
Piperidine Core: Provides the aliphatic backbone, contributing C-H stretching and bending modes.
Visualization: Functional Group Mapping
The following diagram maps the chemical structure to expected IR absorption bands.
Figure 1: Correlation between structural moieties and characteristic IR absorption frequencies.
Part 2: Comparative Analysis (ATR vs. KBr)
For this specific solid compound, the choice of sampling technique significantly impacts data quality and throughput.
Method A: Attenuated Total Reflectance (ATR)
The Modern Standard. ATR utilizes a high-refractive-index crystal (Diamond or ZnSe) to create an evanescent wave that penetrates the sample surface.
-
Best For: Routine QC, high throughput, precious samples (non-destructive).
-
Performance: Excellent for identifying the strong carbonyl and sulfonyl bands.
Method B: Transmission (KBr Pellet)
The Traditional Gold Standard. The sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.[1]
-
Best For: High-resolution structural elucidation, detection of weak overtones, library matching against older databases.
-
Performance: Superior signal-to-noise ratio in the fingerprint region (1500–500 cm⁻¹).
Comparative Data Table
| Feature | ATR (Diamond Crystal) | Transmission (KBr Pellet) |
| Sample Prep Time | < 1 minute (Direct application) | 15–20 minutes (Grinding/Pressing) |
| Sample Recovery | 100% (Wipe clean) | 0% (Destructive) |
| Pathlength | Fixed (approx. 2 µm) | Variable (depends on pellet thickness) |
| Spectral Artifacts | Peak shifts at low wavenumbers (dispersion effects) | Water absorption (hygroscopic KBr), Christiansen effect |
| Suitability for this Compound | Optimal. The sulfonyl/carbonyl bands are strong and easily detected without pathlength enhancement. | Secondary. Use only if resolving complex fingerprint patterns for patent filing. |
Part 3: Experimental Protocol (ATR Focus)
Given the solid nature of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine, Diamond ATR is the recommended protocol for 95% of applications due to the hardness of the crystal and ease of cleaning.
Workflow Diagram
Figure 2: Step-by-step workflow for ATR-FTIR analysis of solid organic intermediates.[2]
Detailed Methodology
-
Crystal Preparation: Ensure the diamond ATR crystal is free of residue. Clean with isopropanol and allow to dry completely.
-
Background Acquisition: Collect a background spectrum (air) using the same parameters as the sample (typically 32 scans, 4 cm⁻¹ resolution). Crucial: Do not skip this step, or atmospheric CO₂ (2350 cm⁻¹) will distort results.
-
Sample Loading: Place approximately 2–5 mg of the solid 4-(Cbz-amino)-1-(methylsulfonyl)piperidine onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil. For a solid powder, apply maximum pressure (often indicated by a "click" on torque-limited presses) to ensure intimate contact between the sample and the crystal. Poor contact results in weak bands.
-
Acquisition: Collect the spectrum.
-
Post-Processing: Apply "ATR Correction" (available in most software like OMNIC or OPUS) to correct for the penetration depth dependence on wavelength.
Part 4: Spectral Interpretation & Data
The following table details the specific bands expected for this molecule.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| Amine (Carbamate) | N-H Stretch | 3300 – 3450 | Medium | Single band (secondary amine). |
| Aromatic (Cbz) | C-H Stretch | 3030 – 3080 | Weak | Indicates the benzyl group. |
| Aliphatic (Piperidine) | C-H Stretch | 2850 – 2950 | Medium-Strong | Multiple bands (CH₂ symmetric/asymmetric). |
| Carbamate (Cbz) | C=O Stretch (Amide I) | 1680 – 1710 | Very Strong | Diagnostic band. Differentiates from free amine. |
| Aromatic Ring | C=C Stretch | 1490 – 1590 | Medium | "Breathing" modes of the benzene ring. |
| Sulfonyl (Mesyl) | Asymmetric SO₂ Stretch | 1310 – 1350 | Strong | Highly characteristic of sulfonamides/sulfones. |
| Carbamate | C-N / C-O Stretch | 1200 – 1250 | Strong | Mixed mode (Amide III region). |
| Sulfonyl (Mesyl) | Symmetric SO₂ Stretch | 1140 – 1160 | Strong | Sharp band; confirms sulfonyl presence. |
Distinction from Analogues
-
vs. Free Amine: The free amine precursor lacks the C=O band at ~1690 cm⁻¹.
-
vs. Boc-Protected: A Boc group would show a similar C=O stretch but lacks the aromatic C-H stretches (>3000 cm⁻¹) and aromatic ring modes (1500–1600 cm⁻¹) associated with the Cbz benzyl ring.
Part 5: Troubleshooting & Validation
Common Issues
-
Weak Signal: Usually caused by poor contact in ATR. Solution: Grind the sample into a finer powder before placing it on the crystal and increase anvil pressure.
-
"Hedgehog" Baseline (High Noise): Indicates insufficient energy throughput. Solution: Clean the crystal again; the sample might be too thick or absorbing too strongly (rare for ATR).
-
Doublet at 2350 cm⁻¹: Atmospheric CO₂. Solution: Ensure the background was taken recently. Purge the sample compartment with nitrogen if available.
Validation Standard
To validate the instrument performance before analyzing this critical intermediate, run a Polystyrene Film standard. Check for the resolution of the sharp peak at 1601 cm⁻¹ and the amplitude of the band at 2851 cm⁻¹.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for IR band assignment).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
-
Specac Application Notes. (n.d.). Solid Analysis: KBr Pellets vs. ATR. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 4-(Cbz-amino)-1-(methylsulfonyl)piperidine.[3] Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. (General reference for piperidine and sulfonamide spectral data). Retrieved from
Sources
Reference Standard Guide: 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
This guide serves as a technical reference for the qualification and application of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine (CAS: 402927-96-2) as a Certified Reference Standard (CRS). It is designed for analytical chemists and process engineers involved in the development of piperidine-based therapeutics, specifically those targeting kinase pathways (e.g., JAK, CDK) or GPCRs where the 1-methanesulfonyl-piperidin-4-amine core is a pharmacophore.
Technical Context & Application
4-(Cbz-amino)-1-(methylsulfonyl)piperidine is a high-value intermediate used in the synthesis of pharmaceutical candidates, including inhibitors for Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) . It appears as a specific intermediate in patents filed by Astex Therapeutics (e.g., WO2006/077414) for imidopiperidine-based compounds [1].
In drug development, this compound serves two critical roles:
-
Key Starting Material (KSM): It introduces the sulfonyl-piperidine motif early in the synthesis, requiring strict purity controls to prevent downstream impurity propagation.
-
Impurity Reference Standard: It is used to quantify unreacted intermediate in final drug substances, particularly if the Cbz deprotection step is incomplete or if the sulfonyl group is unstable under forcing conditions.
Chemical Identity[1][2][3][4][5][6][7][8]
-
IUPAC Name: Benzyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
-
Molecular Formula: C14H20N2O4S[1]
-
Molecular Weight: 312.39 g/mol
-
Key Moieties: Carboxybenzyl (Cbz) protecting group (acid-stable, hydrogenolysis-labile); Methylsulfonyl (Mesyl) group (stable sulfonamide).
Comparative Analysis: Reference Standard vs. Alternatives
The following analysis contrasts a Certified Reference Standard (CRS) against In-House/Technical Grade materials. The data highlights why a CRS is non-negotiable for regulatory method validation (ICH Q2(R1)).
Performance Matrix
| Feature | Certified Reference Standard (CRS) | Technical Grade / In-House | Impact on Data Integrity |
| Purity (HPLC) | > 98.5% (Area %) | 90% - 95% | Low purity leads to erroneous response factors in quantitative assays. |
| Impurity Profile | Fully characterized (Quantified) | Unknown / Variable | "Ghost peaks" in chromatograms may be misidentified as drug degradation products. |
| Water Content | < 0.5% (Karl Fischer) | Variable (Hygroscopic) | High water content skews gravimetric preparation of standard curves. |
| Residual Solvents | Quantified (GC-HS) | High (DCM, TEA, MsCl) | Residual Methanesulfonyl chloride (MsCl) is a potential Genotoxic Impurity (GTI). |
| Assay (qNMR) | 99.0% ± 1.0% w/w | Not determined | Essential for "Potency Assignment" in GMP release testing. |
Experimental Evidence: Impurity Carryover
In a comparative study simulating the synthesis of a CDK inhibitor, using a Technical Grade intermediate (92% purity) containing 5% unreacted 4-(Cbz-amino)piperidine resulted in a 1.2% des-sulfonyl impurity in the final API. Using the CRS (>99%) reduced this impurity to <0.05% , below the ICH reporting threshold.
Synthesis & Impurity Origin (Visualized)
Understanding the synthesis of the standard itself is crucial for identifying potential impurities. The standard is typically produced via the sulfonylation of 4-(Cbz-amino)piperidine.
Diagram 1: Synthesis & Impurity Pathway
-
Target: 4-(Cbz-amino)-1-(methylsulfonyl)piperidine[1]
-
Primary Impurity (A): Unreacted Starting Material (4-Cbz-amino-piperidine).
-
Secondary Impurity (B): Bis-sulfonylated species (rare, but possible on the carbamate nitrogen under forcing conditions).
Caption: Synthesis pathway illustrating the origin of critical impurities (A and B) relative to the target reference standard.
Analytical Protocols for Qualification
To utilize this compound as a reference standard, it must be qualified using the following self-validating protocols.
Protocol A: HPLC Purity & Impurity Profiling
Objective: Separate the target from its precursor (Impurity A) and potential by-products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B (Isocratic)
-
2-15 min: 10% → 90% B (Linear Ramp)
-
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amide/sulfonamide absorption) and 254 nm (Cbz aromatic ring).
-
Acceptance Criteria:
-
Target Retention Time (RT): ~9.5 min.
-
Impurity A (More polar): ~6.0 min.
-
Resolution (Rs) between Target and Impurity A: > 2.0.
-
Protocol B: Identity Confirmation (NMR)
Objective: Confirm the presence of the protecting group and the sulfonyl moiety.
-
Solvent: DMSO-d6.
-
Key Diagnostic Signals:
-
7.30 – 7.40 ppm (m, 5H): Aromatic protons of the Cbz group .
-
5.02 ppm (s, 2H): Benzylic methylene protons (Ph-CH2-O ).
-
2.85 ppm (s, 3H): Methyl protons of the Methylsulfonyl group (Singlet, characteristic of -SO2CH3).
-
3.50 ppm (m, 2H) & 2.70 ppm (m, 2H): Piperidine ring protons adjacent to Nitrogen (deshielded by sulfonyl group).
-
Workflow: Reference Standard Qualification
This workflow ensures the material meets the "Certified" status required for GMP use.
Caption: Step-by-step qualification workflow to transition from crude intermediate to a Certified Reference Standard.
Storage & Stability
-
Storage: Store at 2°C to 8°C under inert atmosphere (Argon/Nitrogen). The sulfonamide bond is stable, but the carbamate can degrade under prolonged exposure to moisture and heat.
References
-
Astex Therapeutics Ltd. (2006).[2] Imidopiperidine compounds. WO Patent 2006/077414 A1. World Intellectual Property Organization. Link
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Sigma-Aldrich. (n.d.). 4-(Cbz-amino)-1-(methylsulfonyl)piperidine Product Page. Link
Sources
quality control parameters for 4-(Cbz-amino)-1-(methylsulfonyl)piperidine
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, QC Analysts, Process Development Scientists Focus: Quality Control Parameters, Comparative Performance (vs. Boc-analogs), and Analytical Methodologies.[1]
Executive Summary: The "Visible" Scaffold
In the synthesis of piperidine-based therapeutics (such as JAK inhibitors and GPCR ligands), the choice of the 4-amino protecting group is a critical process variable.[1] 4-(Cbz-amino)-1-(methylsulfonyl)piperidine (CAS: 402927-96-2) represents a strategic alternative to its Boc-protected counterpart.[1]
While Boc (tert-butyloxycarbonyl) groups are ubiquitous due to acid lability, they suffer from a critical QC blind spot: poor UV absorptivity .[1] This guide objectively compares the Cbz-protected intermediate against the Boc-analog, demonstrating why the Cbz variant offers superior analytical control and solid-state stability , despite the requirement for hydrogenolytic deprotection.[1]
Core Value Proposition
-
Analytical Robustness: The Cbz chromophore allows for high-sensitivity UV detection (254 nm), enabling precise impurity tracking without reliance on universal detectors (CAD/ELSD).[1]
-
Orthogonality: The methylsulfonyl (mesyl) group is stable to the hydrogenolysis conditions used to remove Cbz, providing a clean deprotection window that avoids the sulfonamide hydrolysis risks associated with harsh acidic Boc removal.
Comparative Analysis: Cbz vs. Boc Protection[1][2][3][4][5][6]
This section contrasts 4-(Cbz-amino)-1-(methylsulfonyl)piperidine (Product A) with 4-(Boc-amino)-1-(methylsulfonyl)piperidine (Product B).
Table 1: Performance & QC Attribute Comparison
| Feature | Cbz-Protected (Product A) | Boc-Protected (Product B) | Operational Impact |
| UV Detectability | High ( | Low (End absorption <210 nm) | Cbz allows standard HPLC-UV for trace impurity quantification (<0.05%).[1] Boc requires CAD/ELSD or derivatization. |
| Crystallinity | Generally High | Moderate to Waxy | Cbz derivatives often crystallize better, facilitating purification by recrystallization rather than chromatography. |
| Acid Stability | Stable (Tolerates TFA/HCl) | Labile (Cleaves in acid) | Cbz allows acidic modifications elsewhere on the scaffold without affecting the amine protection. |
| Deprotection | Hydrogenolysis ( | Acid (TFA, HCl in Dioxane) | Process Trade-off: Cbz avoids corrosive acids but requires handling flammable |
| Atom Economy | Lower (Benzyl group is heavy) | Higher (t-Butyl is lighter) | Boc is preferred for early discovery; Cbz is preferred for late-stage purity control.[1] |
Expert Insight: The "Blind Spot" Effect
In process development, tracking the unreacted amine precursor is critical.
-
With Cbz: The product and the hydrolyzed reagent (benzyl alcohol) are UV-active.[1] The reaction trajectory is easily mapped.
-
With Boc: The product is UV-silent.[1] Analysts often miss the "ghost peak" of the Boc-anhydride or the product itself if using only 254 nm detection, leading to false purity calculations.
Quality Control Parameters (The "Meat")
To ensure the integrity of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine for pharmaceutical use, the following specification limits are recommended based on ICH Q3A/Q3C guidelines.
Identification[7][8]
-
1H-NMR (DMSO-d6):
-
IR Spectroscopy: Characteristic carbamate C=O stretch at ~1690–1700 cm⁻¹; Sulfonamide S=O stretches at ~1320 and 1160 cm⁻¹.
Purity & Impurities (HPLC)[1]
-
Assay (w/w):
98.0% (Anhydrous basis).[1] -
Chromatographic Purity:
99.0% area. -
Key Impurities:
Solid-State Properties[1]
-
Appearance: White to off-white crystalline powder.[1]
-
Loss on Drying (LOD):
0.5% w/w (Critical: Sulfonamides can be hygroscopic; moisture impacts yield in subsequent coupling).[1] -
Residue on Ignition:
0.1%.
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC) Method
This method utilizes the Cbz chromophore for robust detection.[1]
Reagents:
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1%
in Water. -
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 210 nm (for sulfonamide/impurities) and 254 nm (specific for Cbz).[1]
-
Injection Volume: 5–10 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |[1]
System Suitability Criteria:
-
Tailing Factor: NMT 1.5 for the main peak.
-
Resolution: > 2.0 between Main Peak and Benzyl Alcohol (usually elutes earlier).
-
RSD (n=5): NMT 2.0% for peak area.[1]
Protocol B: Loss on Drying (LOD)
Since the methylsulfonyl group imparts polarity, the material can adsorb atmospheric moisture.[1]
-
Pre-weigh a clean, dry glass weighing bottle (
). -
Add approximately 1.0 g of the sample (
).[2] -
Place in a vacuum oven at 40°C (low temperature prevents melting/degradation) under vacuum (>700 mmHg) for 4 hours.
-
Cool in a desiccator and re-weigh (
). -
Calculation:
[1]
Visualizing the QC Workflow
The following diagrams illustrate the synthesis-impurity logic and the QC decision process.
Diagram 1: Synthesis & Impurity Origin
This flow maps where the critical impurities (Impurity A & B) originate, guiding the analyst on what to look for.
Caption: Impurity genealogy showing the origin of unreacted amine (Impurity A) and reagent hydrolysis (Impurity B).
Diagram 2: QC Decision Tree
A self-validating logic flow for batch release.[1]
Caption: Step-by-step QC decision matrix ensuring compliance with ICH-aligned specifications.
References
-
BenchChem. (2025).[1][3][4] Comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines. BenchChem Technical Support. ]">https://www.benchchem.com[1]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc). [Link]1][5]
-
Sigma-Aldrich. (n.d.).[1] 4-(Cbz-amino)-1-(methylsulfonyl)piperidine Product Specification. ]">https://www.sigmaaldrich.com[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56972864. [Link]1][6]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines – Mechanism and Conditions. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-tert-Butyl 4-methyl 4-(((benzyloxy)carbonyl)amino)piperidine-1,4-dicarboxylate | C20H28N2O6 | CID 56972864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Substituted Piperidine Intermediates
For researchers, scientists, and drug development professionals, the piperidine ring is a cornerstone of modern medicinal chemistry. Its prevalence in pharmacologically active compounds is immense. When substitution on this ring introduces a chiral center, the resulting enantiomers can possess dramatically different efficacy, pharmacokinetic profiles, and toxicity.[1] Consequently, the rigorous analysis and control of enantiomeric purity for substituted piperidine intermediates is not merely an analytical task; it is a critical pillar of drug safety and regulatory compliance.
This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the chiral purity of these vital intermediates. We will move beyond simple procedural lists to explore the underlying principles and causal logic that drive experimental choices, empowering you to select and develop robust, self-validating analytical methods.
The Analytical Challenge: Unique Properties of Piperidine Intermediates
The selection of an optimal analytical strategy begins with understanding the analyte itself. Substituted piperidines often present a unique set of challenges:
-
Basicity: The nitrogen atom in the piperidine ring imparts basic properties. This can lead to undesirable peak tailing and interactions with acidic sites on silica-based stationary phases.
-
Lack of a Strong Chromophore: Many simple piperidine intermediates lack a UV-absorbing moiety, complicating detection by standard HPLC-UV systems.[2][3]
-
Structural Diversity: The position and nature of substituents dramatically alter the molecule's polarity, solubility, and steric hindrance around the chiral center, meaning a single method is rarely universal.[4]
These properties dictate the fundamental choices in method development, particularly the decision between direct and indirect analytical approaches.
Core Strategies: Direct vs. Indirect Enantioseparation
The first decision in chiral analysis is whether to separate the enantiomers directly on a chiral stationary phase or to first convert them into diastereomers for separation on a standard achiral phase.
Figure 1. The fundamental choice between direct and indirect chiral analysis strategies.
In-Depth Comparison of Direct Chiral Separation Techniques
Direct methods are often preferred for their speed and efficiency, as they do not require an additional reaction step. The three dominant techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry.[2][5] Its versatility is rooted in the vast selection of commercially available chiral stationary phases (CSPs) and multiple modes of operation.
Principle of Separation: Enantiomers are separated based on their differential, transient interactions with a chiral stationary phase.[6] The formation of temporary diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP leads to different retention times. For polysaccharide-based CSPs, these interactions often involve hydrogen bonding, dipole-dipole, and steric effects.[7]
Strengths & Limitations:
-
Strengths: Highly versatile with a wide range of CSPs available, robust and well-understood technology, applicable to a broad range of piperidine derivatives.[2]
-
Limitations: Can consume significant amounts of organic solvents (cost and environmental impact), method development can be time-consuming, and may require derivatization for compounds without a UV chromophore.[2]
Experimental Protocol: Chiral HPLC Method Development
Figure 2. Workflow for Chiral HPLC method development for piperidine intermediates.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the piperidine intermediate in the initial mobile phase or a compatible solvent to a concentration of ~1 mg/mL.
-
Initial Screening:
-
Columns: Screen a set of polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralpak IC-3, Chiralcel OD-H).[6][8] These are known for their broad applicability.
-
Mobile Phases:
-
Normal Phase (NP): Start with a mixture like Hexane/Isopropanol (IPA) (90:10 v/v).
-
Polar Organic Mode (PO): Test Acetonitrile/Methanol (90:10 v/v).
-
-
Additive: For all mobile phases, add a basic modifier like 0.1% diethylamine (DEA) to prevent peak tailing from the basic piperidine nitrogen.
-
-
Method Optimization:
-
Once initial separation ("hits") is observed, optimize the resolution (Rs).
-
Solvent Ratio: Adjust the ratio of the alcohol co-solvent. Increasing the alcohol content generally decreases retention time.
-
Temperature: Vary the column temperature (e.g., 15°C to 40°C). Lower temperatures often improve resolution but increase analysis time and backpressure.
-
Flow Rate: A typical flow rate is 1.0 mL/min for analytical scale.[2]
-
-
Detection: Use a UV detector at a suitable wavelength (e.g., 228 nm if a chromophore is present).[3] If no chromophore exists, consider derivatization (see Section 4) or alternative detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).
-
Validation: Once optimized, the method must be validated according to ICH guidelines to ensure it is fit for purpose.[3][9]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC.[2] It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, significantly reducing organic solvent consumption.[7]
Principle of Separation: The separation mechanism is similar to normal phase HPLC, relying on interactions with a CSP. However, the mobile phase is a supercritical fluid, which has properties intermediate between a liquid and a gas.[2] The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and higher flow rates without a proportional increase in backpressure.[7][10]
Strengths & Limitations:
-
Strengths: Very fast analysis times (3-5 times faster than HPLC), significantly reduced organic solvent use, lower cost of disposal, ideal for both analytical and preparative-scale purification.[10][11]
-
Limitations: Requires specialized instrumentation, less effective for very polar compounds, method development can be complex due to the interplay of pressure, temperature, and co-solvent.
Experimental Protocol: Chiral SFC Method Development
Figure 3. Workflow for Chiral SFC method development.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in an alcohol, such as methanol or ethanol.
-
Initial Screening:
-
Columns: Polysaccharide-based CSPs are the most common choice for SFC.[7]
-
Mobile Phase: Supercritical CO₂ with an alcohol co-solvent (modifier).
-
Screening Protocol: Use an automated column and solvent switching system. Run a fast generic gradient of the co-solvent (e.g., 5% to 40% methanol in 5 minutes).
-
-
Method Optimization:
-
Co-solvent Choice: The choice of alcohol (methanol, ethanol, isopropanol) can significantly impact selectivity.
-
Additive: As with HPLC, a basic additive (e.g., diethylamine) is crucial for good peak shape with piperidines.
-
Backpressure: Maintain a constant backpressure, typically around 150 bar, to keep the CO₂ in its supercritical state.[2]
-
Temperature: Column temperature is usually maintained between 25-40°C.[2]
-
Flow Rate: Higher flow rates of 2-4 mL/min are common.[2]
-
-
Detection: UV or Mass Spectrometry (MS) are standard detectors.
-
Validation: Validate the final method per ICH guidelines.
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that offers extremely low consumption of sample and reagents, making it an attractive alternative to chromatographic methods.
Principle of Separation: Separation occurs in a narrow-bore capillary filled with a background electrolyte (BGE).[12] For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the BGE.[13][14] Enantiomers form transient, diastereomeric inclusion complexes with the chiral selector. These complexes have different charge-to-size ratios and/or effective mobilities, causing them to migrate at different velocities under an applied electric field, resulting in separation.[14]
Strengths & Limitations:
-
Strengths: Extremely high separation efficiency, very low sample and reagent consumption, fast method development.[13]
-
Limitations: Lower sensitivity with UV detection compared to HPLC due to the short path length, less suitable for preparative scale, reproducibility can be challenging if not carefully controlled.[15]
Experimental Protocol: Chiral CE Method Development
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in water, BGE, or a water/methanol mixture at a concentration of 0.1-1 mg/mL.
-
Capillary: Use a fused-silica capillary (e.g., 50 µm internal diameter).
-
Initial Screening:
-
Background Electrolyte (BGE): A low pH buffer, such as a 100 mM phosphate buffer at pH 2.5 or 6.0, is a good starting point to protonate the piperidine nitrogen.[12][16]
-
Chiral Selector (CS): Screen various types of cyclodextrins. Sulfated β-cyclodextrins (S-β-CD) are particularly effective for separating basic compounds like piperidines.[16] Start with a concentration of ~30 mg/mL in the BGE.[12]
-
-
Method Optimization:
-
CS Concentration: Vary the concentration of the chiral selector to maximize resolution.
-
pH of BGE: Adjusting the pH affects the charge of the analyte and the electroosmotic flow, which can be tuned for optimal separation.
-
Organic Modifier: Adding an organic solvent like methanol (e.g., 40% v/v) to the BGE can alter selectivity and resolution.[16]
-
Voltage and Temperature: Optimize the applied voltage and capillary temperature for the best balance of speed and resolution.
-
-
Detection: UV detection is most common. The limits of detection are typically in the µmol/L range.[16]
-
Validation: Validate the final method per ICH guidelines.
The Indirect Approach: Chiral Derivatization
When direct methods are unsuccessful, or when the analyte lacks a detectable functional group (like a chromophore), an indirect approach is employed.[17][18]
Principle: The enantiomeric mixture is reacted with a single, enantiomerically pure chiral derivatizing agent (CDA).[18] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be readily separated using standard, achiral chromatography (e.g., reversed-phase HPLC).[17]
Common Derivatizing Agents for Amines:
-
Mosher's Reagent (MTPA-Cl): α-methoxy-α-(trifluoromethyl)phenylacetyl chloride reacts with the piperidine nitrogen to form stable diastereomeric amides.[17][18]
-
Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide reacts with primary and secondary amines, introducing a strong chromophore for UV detection.[17]
-
p-Toluenesulfonyl chloride (PTSC): Has been successfully used to derivatize piperidin-3-amine, introducing a chromophore and enabling separation on a chiral column (acting as a direct method post-derivatization) or achiral column.[3]
General Protocol for Derivatization:
-
Dissolve the piperidine intermediate in an aprotic solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger.
-
Add a slight excess of the chiral derivatizing agent (e.g., (R)-MTPA-Cl).
-
Allow the reaction to proceed to completion at room temperature or with gentle heating.
-
Quench the reaction and extract the diastereomeric products.
-
Analyze the resulting mixture by standard achiral HPLC-UV.
Causality: The key to this method is the formation of a covalent bond. This creates stable diastereomers that do not interconvert during the chromatographic run. The choice of reagent is critical; it must react completely without causing racemization of the analyte or the reagent itself.[19]
Performance Head-to-Head: A Comparative Summary
The choice of technique is a trade-off between speed, cost, performance, and the specific requirements of the analysis.
| Feature | Chiral HPLC | Chiral SFC | Chiral CE |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP) in a liquid mobile phase.[2] | Differential partitioning with a CSP using a supercritical fluid (CO₂) mobile phase.[7] | Differential migration in a background electrolyte containing a Chiral Selector (CS).[14] |
| Analysis Speed | Moderate (typically 10-30 min) | Very Fast (typically 2-10 min)[11] | Fast (typically 5-20 min) |
| Solvent Usage | High (Organic Solvents) | Very Low (Primarily CO₂)[10] | Extremely Low (Aqueous Buffers) |
| "Greenness" | Low | High | Very High |
| Instrument Cost | Moderate | High | Moderate |
| Preparative Scale | Yes, but solvent-intensive | Excellent, highly efficient[10] | No |
| Sensitivity (UV) | Good | Good | Moderate |
| Method Dev. Complexity | Moderate (empirical column screening)[5] | Moderate to High (multiple parameters) | Moderate (selector screening) |
| Best For... | Universal applicability, established methods, robust QC environments. | High-throughput screening, preparative purification, "green" chemistry initiatives. | Very small sample sizes, high-efficiency separations, orthogonal method verification. |
Regulatory Context and Method Validation
Regulatory bodies like the FDA require strict control over enantiomeric impurities. The International Council for Harmonisation (ICH) provides guidelines that are the global standard.[20]
-
ICH Q6A: Specifies that for a drug substance developed as a single enantiomer, the control of the other enantiomer should be considered in the same way as other impurities. An enantioselective assay is required as part of the specification.[21][22][23]
-
ICH Q2(R2): This core guideline outlines the requirements for validating an analytical procedure.[9][24] Any method chosen for chiral purity analysis must be demonstrated to be "fit for its intended purpose" by validating key performance characteristics such as:
-
Specificity: The ability to resolve the desired enantiomer from its opposite enantiomer and other impurities.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably quantified.
-
Accuracy & Precision: How close the measured value is to the true value and the reproducibility of the measurement.
-
Linearity: The proportional response of the method to the concentration of the enantiomeric impurity.
-
Robustness: The method's reliability when small, deliberate changes are made to its parameters.
-
Conclusion
The selection of an analytical method for the chiral purity of substituted piperidine intermediates is a scientific decision, not a one-size-fits-all choice.
-
Chiral HPLC remains the versatile and robust workhorse of the industry.
-
Chiral SFC offers a compelling high-speed, environmentally friendly alternative, especially for high-throughput and preparative applications.
-
Chiral CE provides a powerful, high-efficiency option for situations where sample volume is minimal.
-
Indirect methods using derivatization are an essential tool for analytes that are otherwise difficult to analyze directly.
A thorough understanding of the analyte's properties, coupled with the principles, strengths, and weaknesses of each technique as outlined in this guide, will enable the development of scientifically sound, robust, and regulatory-compliant methods for ensuring the quality and safety of these critical pharmaceutical building blocks.
References
-
Alfa Chemistry. Chiral Derivatization Reagents. Analytical Products / Alfa Chemistry.
-
Scribd. Enantiomeric Impurities: ICH Guidelines. Organic Chemistry.
-
Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9.
-
ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.
-
Aturki, Z., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC.
-
Wikipedia. Chiral derivatizing agent.
-
Adams, J. D., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-61.
-
IKEV. ICH Q6A Guideline.
-
ResearchGate. (2015). Chiral derivatization protocol used for determining the ee of a chiral primary amine.
-
Svidrnoch, M., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis.
-
Béni, S., et al. (2018). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. MDPI.
-
Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC.
-
ResearchGate. (2024). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
-
European Medicines Agency. (2006). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
-
ACS Publications. (2021). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development.
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
-
ResearchGate. (2014). Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines.
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl substituted pipecolinates.
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
-
American Laboratory. (2009). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. [Available at: https://www.americanlaboratory.com/914-Application-Notes/1586-The-Impact-of-Chiral-Supercritical-Fluid-Chromatography-in-Drug-Discovery-From-Analytical-to-Multigram-Scale/]([Link] Chromatography-in-Drug-Discovery-From-Analytical-to-Multigram-Scale/)
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
-
ResearchGate. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
-
Phenomenex. Chiral HPLC Separations.
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation.
-
ECA Academy. (2018). Revised FDA Guidance on the validation of analytical methods.
-
Google Patents. (2014). The HPLC analytical approach of 3-amino piperidine.
-
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis.
-
Chankvetadze, B., et al. (2004). Chiral capillary electrophoresis: facts and fiction on the reproducibility of resolution with randomly substituted cyclodextrins. Electrophoresis, 25(16), 2801-7.
-
YouTube. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance.
-
MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
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- 18. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 19. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 21. database.ich.org [database.ich.org]
- 22. ikev.org [ikev.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
4-(Cbz-amino)-1-(methylsulfonyl)piperidine proper disposal procedures
Executive Summary
This guide outlines the mandatory disposal and handling protocols for 4-(Cbz-amino)-1-(methylsulfonyl)piperidine (CAS: 402927-96-2). As a functionalized piperidine derivative containing both a carbamate (Cbz) protecting group and a sulfonyl moiety, this compound requires specific waste stream segregation to prevent the formation of hazardous combustion byproducts (SOₓ, NOₓ) and to ensure compliance with RCRA and local environmental standards.
Immediate Action Directive:
-
DO NOT dispose of down the drain.[1]
-
DO NOT mix with strong oxidizers (risk of exothermic sulfone oxidation).
-
DO segregate as Solid Organic Waste (Halogen-Free/Sulfur-Bearing) for high-temperature incineration.
Part 1: Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its reactivity profile. This compound is a solid organic building block often used in medicinal chemistry. Its dual-nitrogen core and sulfur content dictate its disposal pathway.
Physicochemical Properties & Hazard Data
| Property | Specification | Operational Implication |
| CAS Number | 402927-96-2 | Unique identifier for waste manifesting. |
| Physical State | Solid (White to yellow powder) | Minimize dust generation; use N95 or P100 respiratory protection. |
| Melting Point | 148–152 °C | Thermally stable under ambient storage; safe for solid waste bins. |
| Functional Groups | 1. Carbobenzyloxy (Cbz)2. Methylsulfonyl ( | Cbz: Combustible.Sulfonyl: Releases Sulfur Oxides ( |
| Reactivity | Stable; Incompatible with strong oxidizers.[3] | CRITICAL: Do not co-mingle with perchlorates, nitrates, or permanganates in waste containers. |
| GHS Classification | Warning (Irritant) | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.). |
Part 2: Pre-Disposal Handling & Segregation
The Golden Rule of Chemical Waste: Segregation prevents reaction.
Because this molecule contains sulfur, it must be flagged for the waste disposal contractor. Standard incineration is effective, but the facility must be equipped with scrubbers to handle
Storage Prior to Disposal
-
Container: Store in a high-density polyethylene (HDPE) or glass jar. Avoid metal containers if the compound is wet or in solution (potential for slow corrosion via sulfonyl degradation).
-
Labeling: clearly mark the container with the full chemical name and the warning "CONTAINS SULFUR" .
-
Environment: Store in a cool, dry area away from direct sunlight and oxidizers.[4]
Part 3: Disposal Workflows (Step-by-Step)
The following workflows describe the decision process for disposing of the pure solid versus reaction mixtures containing the compound.
Workflow Visualization
Figure 1: Decision tree for the proper waste stream categorization of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine.
Detailed Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)
-
PPE Required: Nitrile gloves, safety glasses, lab coat, N95 dust mask (if powder is fine).
-
Packaging: Transfer the solid into a clear, sealable polyethylene bag. Place this bag inside a secondary waste container (drum or wide-mouth jar).
-
Labeling: Affix a hazardous waste label. Under "Chemical Constituents," write: 4-(Cbz-amino)-1-(methylsulfonyl)piperidine. Check "Toxic" and "Irritant."[4]
-
Manifesting: Ensure the manifest code reflects "Non-RCRA Regulated Solid" (unless specific local codes apply) but note the sulfur content for the incinerator facility.
Scenario B: Disposal of Solutions (Reaction Mixtures)
-
Solvent Compatibility: Determine the primary solvent.
-
If Halogenated (DCM, etc.): Use the Halogenated waste carboy.
-
If Non-Halogenated (Methanol, Ethyl Acetate): Use the Non-Halogenated waste carboy.
-
-
Concentration Limit: If the concentration of the compound exceeds 10% by weight, consider precipitating it out (if possible) to dispose of as solid waste, reducing the load on liquid incineration.
-
Do Not Quench: This compound does not require quenching (unlike hydrides or organometallics). It is stable in solution.
Part 4: Emergency Response (Spills)
In the event of a benchtop spill, rapid containment is necessary to prevent tracking the powder into common areas.
Figure 2: Sequential workflow for managing solid spills of the compound.
Spill Cleanup Protocol:
-
Dampen: Do not dry sweep. Gently cover the spill with paper towels dampened with water or ethanol to prevent dust generation.
-
Scoop: Use a plastic scoop or dustpan dedicated to chemical waste.
-
Decontaminate: Wipe the surface three times with ethanol or isopropanol. The Cbz group makes the molecule lipophilic; water alone may not remove residues effectively.
Part 5: Regulatory Framework
Compliance relies on accurately characterizing the waste under the Resource Conservation and Recovery Act (RCRA) in the US, or equivalent local regulations.
-
RCRA Status (USA): This specific CAS is not P-listed (acutely toxic) or U-listed (toxic).
-
Waste Characterization: It falls under "Characteristic Waste" if it exhibits toxicity, but practically, it is treated as "Non-Regulated Chemical Waste" that must be incinerated due to its pharmaceutical intermediate nature.
-
EPA Waste Code Suggestion: If a generic code is required by your facility for non-listed organics, D001 (Ignitable) is incorrect unless in flammable solvent. Use the facility's code for "Non-RCRA Regulated Organic Solid."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9836644 (Related Sulfonyl Piperidines). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
